2-(3-Mercaptophenyl)acetic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(3-sulfanylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPWQAXQJQOPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393484 | |
| Record name | 2-(3-Mercaptophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63271-86-3 | |
| Record name | 2-(3-Mercaptophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63271-86-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Mercaptophenyl)acetic Acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-(3-Mercaptophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is an aromatic compound containing both a carboxylic acid and a thiol (mercaptan) functional group. These groups are positioned in a meta-substitution pattern on the phenyl ring.
| Identifier | Value |
| IUPAC Name | 2-(3-sulfanylphenyl)acetic acid |
| CAS Number | 63271-86-3[1][2][3][4] |
| Molecular Formula | C₈H₈O₂S[1][4][5] |
| SMILES | C1=CC(=CC(=C1)S)CC(=O)O[4] |
| InChI | InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10)[1][5] |
| InChIKey | BIPWQAXQJQOPHM-UHFFFAOYSA-N[1][2][5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 168.21 g/mol | [1][3][4][5] |
| Appearance | Solid | [5] |
| Melting Point | 100-103 °C | [3] |
| Boiling Point | 336.0 ± 17.0 °C | Predicted[3] |
| Density | 1.299 ± 0.06 g/cm³ | Predicted[3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Purity | Commercially available in 90%, 95%, and ≥98% purities | [4][5] |
Computed Molecular Properties
Computational models provide valuable insights into the behavior of molecules. The following table lists key computed descriptors for this compound.
| Descriptor | Value |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2[4] |
| Hydrogen Bond Acceptor Count | 2[4] |
| Rotatable Bond Count | 2[1][4] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
Chemical Reactivity and Synthesis
The dual functionality of this compound, conferred by its carboxylic acid and thiol moieties, makes it a versatile building block in organic synthesis.[2] The carboxylic acid can undergo esterification or amidation, while the nucleophilic thiol group can participate in various coupling reactions or be oxidized to form disulfides.[2]
Spectral Properties
Experimental spectral data (NMR, IR) for this compound were not found in the reviewed literature. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR:
-
A broad singlet for the carboxylic acid proton (δ > 10 ppm).
-
Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons on the phenyl ring.
-
A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group (δ ~3.6 ppm).
-
A singlet for the thiol proton (-SH), with a chemical shift that can vary depending on concentration and solvent.
-
-
¹³C NMR:
-
A signal for the carboxylic carbon (δ > 170 ppm).
-
Multiple signals in the aromatic region (δ 120-140 ppm).
-
A signal for the methylene carbon (δ ~40 ppm).
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
A weak S-H stretch (~2550 cm⁻¹).
-
Aromatic C-H stretches (~3000-3100 cm⁻¹) and C=C stretches (~1450-1600 cm⁻¹).
-
Biological Activity and Potential Applications
Derivatives of mercaptophenylacetic acid have been identified as inhibitors of metallo-β-lactamases (MBLs).[5] These enzymes are a significant cause of bacterial resistance to β-lactam antibiotics. The inhibitory action is thought to stem from the interaction of the thiol group with the zinc ions present in the active site of the MBLs, thereby deactivating the enzyme.
Experimental Protocols
Representative Synthesis Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the final hydrolysis step in the synthesis of this compound from its corresponding nitrile precursor.
-
Reaction Setup: To a solution of 2-(3-mercaptophenyl)acetonitrile (1 equivalent) in a mixture of dioxane and water, add concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
General Protocol for Metallo-β-Lactamase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against MBLs.
-
Enzyme Preparation: Prepare a solution of the purified metallo-β-lactamase enzyme in a suitable buffer (e.g., MOPS or HEPES) containing ZnSO₄.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (this compound derivative) in the assay buffer.
-
Assay: In a microplate, mix the enzyme solution with the inhibitor solutions at various concentrations and incubate for a defined period at a controlled temperature.
-
Substrate Addition: Initiate the reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin).
-
Measurement: Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H8O2S | CID 3543156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of metallo-beta-lactamases by a series of thiol ester derivatives of mercaptophenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Mercaptophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthetic pathway for 3-mercaptophenylacetic acid, a crucial intermediate in the development of various pharmaceuticals and research chemicals. The synthesis is presented with a focus on providing actionable, in-depth information for laboratory application. This document outlines the core chemical transformations, provides detailed experimental protocols, summarizes key quantitative data, and includes visual diagrams of the synthesis workflow.
Introduction
3-Mercaptophenylacetic acid is a substituted aromatic thiol derivative. Its unique structural features, combining a carboxylic acid and a thiol group on a phenyl ring, make it a valuable building block in medicinal chemistry and materials science. The presence of the reactive thiol and carboxylic acid moieties allows for a variety of subsequent chemical modifications, making it a versatile starting material for the synthesis of more complex molecules with potential biological activity. This guide focuses on a reliable and well-established method for its preparation: the Leuckart thiophenol synthesis, starting from 3-aminophenylacetic acid.
Core Synthesis Pathway: Leuckart Thiophenol Reaction
The most common and effective method for the synthesis of 3-mercaptophenylacetic acid is the Leuckart thiophenol reaction. This multi-step process begins with the readily available starting material, 3-aminophenylacetic acid. The overall transformation involves the conversion of the amino group to a thiol group via a diazonium salt intermediate.
The synthesis pathway can be broken down into three key stages:
-
Diazotization: The primary aromatic amine, 3-aminophenylacetic acid, is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.
-
Xanthate Formation: The diazonium salt is then reacted with a sulfur-containing nucleophile, potassium ethyl xanthate, to form an intermediate aryl xanthate.
-
Hydrolysis: The final step involves the hydrolysis of the aryl xanthate under basic conditions to yield the desired product, 3-mercaptophenylacetic acid.
Below is a detailed experimental protocol for this synthesis pathway.
Experimental Protocols
Materials and Reagents
-
3-Aminophenylacetic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Potassium ethyl xanthate (C₂H₅OCS₂K)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
-
Starch-iodide paper
Step 1: Diazotization of 3-Aminophenylacetic Acid
-
In a beaker, suspend 3-aminophenylacetic acid in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the completion of the diazotization.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 15-20 minutes to ensure the complete formation of the diazonium salt.
Step 2: Formation of the Aryl Xanthate
-
In a separate reaction vessel, dissolve potassium ethyl xanthate in water.
-
To this solution, slowly add the cold diazonium salt solution prepared in Step 1, with vigorous stirring. The addition should be done at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature. A solid precipitate of the aryl xanthate should form.
-
Collect the crude aryl xanthate by filtration and wash it with cold water.
Step 3: Hydrolysis to 3-Mercaptophenylacetic Acid
-
Suspend the crude aryl xanthate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours to effect hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Acidify the solution with cold, dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude 3-mercaptophenylacetic acid.
-
Collect the crude product by filtration and wash it with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture.
-
Dry the purified 3-mercaptophenylacetic acid under vacuum to a constant weight.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of 3-mercaptophenylacetic acid via the Leuckart thiophenol reaction. Please note that yields can vary based on the scale of the reaction and the purity of the starting materials.
| Step | Reactant | Reagent | Product | Typical Yield (%) |
| 1 | 3-Aminophenylacetic acid | Sodium nitrite, HCl | 3-(Carboxymethyl)benzenediazonium chloride | In situ |
| 2 | 3-(Carboxymethyl)benzenediazonium chloride | Potassium ethyl xanthate | S-(3-(Carboxymethyl)phenyl) O-ethyl carbonodithioate | 75-85 |
| 3 | S-(3-(Carboxymethyl)phenyl) O-ethyl carbonodithioate | Sodium hydroxide | 3-Mercaptophenylacetic acid | 80-90 (from xanthate) |
| Overall | 3-Aminophenylacetic acid | 3-Mercaptophenylacetic acid | 60-75 |
Visualizing the Synthesis Pathway
To provide a clear overview of the synthesis process, the following diagrams illustrate the chemical structures of the key molecules involved and the overall experimental workflow.
Caption: Chemical transformation pathway for the synthesis of 3-mercaptophenylacetic acid.
Caption: Step-by-step experimental workflow for the synthesis.
Alternative Synthesis Pathway: Newman-Kwart Rearrangement
An alternative, though less commonly cited, pathway for the synthesis of 3-mercaptophenylacetic acid is the Newman-Kwart rearrangement. This method is particularly useful if the starting material is 3-hydroxyphenylacetic acid. The key steps of this pathway are:
-
O-Aryl Thiocarbamate Formation: The phenolic hydroxyl group of 3-hydroxyphenylacetic acid is reacted with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate.
-
Thermal Rearrangement: The O-aryl thiocarbamate is heated to a high temperature, inducing an intramolecular rearrangement to the S-aryl thiocarbamate.
-
Hydrolysis: The S-aryl thiocarbamate is then hydrolyzed to yield the final thiophenol product, 3-mercaptophenylacetic acid.
While this method is effective, it often requires high temperatures for the rearrangement step, which may not be suitable for all substrates.
Conclusion
This guide has provided a comprehensive overview of the primary synthesis pathway for 3-mercaptophenylacetic acid, a key building block for further chemical synthesis. The Leuckart thiophenol reaction, starting from 3-aminophenylacetic acid, offers a reliable and well-understood route to this valuable compound. The detailed experimental protocols and quantitative data presented herein are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize 3-mercaptophenylacetic acid in a laboratory setting. The provided diagrams offer a clear visual representation of the chemical transformations and the experimental workflow, facilitating a deeper understanding of the synthesis process.
Spectroscopic Analysis of 2-(3-Mercaptophenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-(3-Mercaptophenyl)acetic acid, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure and known spectral characteristics of similar compounds. It also includes comprehensive, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), which are crucial for the structural elucidation and characterization of organic molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy with structurally related molecules.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a typical deuterated solvent like DMSO-d₆ are presented below.
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Proton Assignment | Chemical Shift (ppm) | Carbon Assignment |
| ~ 12.5 (s, 1H) | Carboxylic acid (-COOH) | ~ 172 | Carboxylic acid (-C OOH) |
| ~ 7.1 - 7.3 (m, 4H) | Aromatic protons | ~ 138 | Aromatic C-S |
| ~ 5.3 (s, 1H) | Thiol (-SH) | ~ 130 | Aromatic C-H |
| ~ 3.6 (s, 2H) | Methylene (-CH₂) | ~ 129 | Aromatic C-H |
| ~ 128 | Aromatic C-H | ||
| ~ 127 | Aromatic C-H | ||
| ~ 139 | Aromatic C-CH₂ | ||
| ~ 40 | Methylene (-C H₂) |
s = singlet, m = multiplet
Table 2: Predicted FT-IR Absorption Frequencies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.
| Frequency Range (cm⁻¹) | Functional Group | Vibration Mode |
| 3300 - 2500 (broad) | O-H (Carboxylic acid) | Stretching |
| 2600 - 2550 (weak) | S-H (Thiol) | Stretching |
| ~ 1700 | C=O (Carboxylic acid) | Stretching |
| 1600 - 1450 | C=C (Aromatic) | Stretching |
| ~ 1300 | C-O (Carboxylic acid) | Stretching |
| ~ 1200 | O-H (Carboxylic acid) | Bending |
| 800 - 600 | C-H (Aromatic) | Out-of-plane bending |
Table 3: Predicted Mass Spectrometry Fragmentation
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 168.21 g/mol ), the following fragments are anticipated in an electron ionization (EI) mass spectrum.
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 168 | [M]⁺ (Molecular ion) |
| 123 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed, generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the instrument's detector.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
The sample is vaporized by heating in the ion source.
-
The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
-
Mass Analysis:
-
The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the interplay between different spectroscopic techniques.
An In-Depth Technical Guide to 2-(3-Mercaptophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Mercaptophenyl)acetic acid, also known by its IUPAC name 2-(3-sulfanylphenyl)acetic acid, is a bifunctional organic compound featuring both a carboxylic acid and a thiol group attached to a phenyl ring at the meta position.[1] This unique structure makes it a versatile building block in synthetic and medicinal chemistry. The presence of the reactive thiol and carboxylic acid moieties allows for a wide range of chemical modifications, positioning it as a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents.[2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its relevance to researchers in drug development.
Chemical Identity and Properties
A clear definition of a compound's properties is fundamental for its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(3-sulfanylphenyl)acetic acid | [1] |
| CAS Number | 63271-86-3 | [1][3] |
| Molecular Formula | C₈H₈O₂S | [1][3] |
| Molecular Weight | 168.21 g/mol | [1][3] |
| Synonyms | 3-Mercaptophenylacetic Acid, (3-mercaptophenyl)acetic acid, 2-(3-thiolphenyl)acetic acid, Benzeneacetic acid, 3-mercapto- | [3] |
| Appearance | Solid | |
| Purity | ≥98% (Commercially available) | [3] |
| SMILES | C1=CC(=CC(=C1)S)CC(=O)O | [3] |
| InChIKey | BIPWQAXQJQOPHM-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3] |
| logP | 1.6024 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Experimental Protocols
A plausible synthetic workflow for this compound, based on the synthesis of its isomer, is proposed below.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from the synthesis of 4-mercaptophenylacetic acid)[4]
Step 1: Diazotization of 3-Aminophenylacetic Acid
-
A solution of sodium nitrite in water is added dropwise at 0°C to a stirred suspension of 3-aminophenylacetic acid in aqueous hydrochloric acid.
-
The reaction mixture is stirred at the same temperature for an additional 45 minutes to ensure complete formation of the diazonium salt.
Step 2: Formation of the Xanthogenate Ester
-
The cold diazonium salt solution is then added dropwise at room temperature to a solution of potassium ethyl xanthogenate in aqueous sodium hydroxide.
-
The mixture is heated to approximately 45°C until the evolution of nitrogen gas ceases.
-
After cooling, the pH is adjusted to 1 with concentrated hydrochloric acid, and the resulting xanthogenate ester is extracted with an organic solvent like ether.
Step 3: Hydrolysis to this compound
-
The solvent is removed from the extract, and the crude ester is dissolved in ethanol.
-
A solution of potassium hydroxide in water is added, and the mixture is refluxed for several hours (e.g., 20 hours).
-
A significant portion of the ethanol is removed by distillation under reduced pressure.
-
The remaining aqueous phase is cooled, acidified with concentrated hydrochloric acid, and extracted with ether.
-
The ether extract is dried over a drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization.
Applications in Research and Drug Development
The unique bifunctionality of this compound makes it a compound of interest for various applications in chemical biology and drug discovery.
Versatile Synthetic Building Block
The thiol and carboxylic acid groups can be selectively modified to introduce a variety of functionalities, making this compound a versatile scaffold for constructing complex molecular architectures.[2] These resulting structures are often explored for their potential biological activities or unique photophysical properties.[2]
Native Chemical Ligation
Derivatives of mercaptophenylacetic acid are utilized in native chemical ligation (NCL), a powerful technique for the total chemical synthesis of large peptides and proteins.[2] The thiol group can act as a catalyst in these reactions. For instance, the isomer 4-mercaptophenylacetic acid (MPAA) is a well-known catalyst for NCL.[5]
Caption: General workflow of Native Chemical Ligation.
Potential as an Enzyme Inhibitor
The aryl thioether carboxylic acid scaffold is present in numerous biologically active compounds.[2] Notably, derivatives of mercaptoacetic and mercaptophenylacetic acids have been explored as inhibitors of metallo-β-lactamases, which are enzymes responsible for bacterial resistance to β-lactam antibiotics.[2] While no specific enzyme inhibition data for this compound has been found, its structural similarity to known inhibitors suggests it could be a valuable starting point for the design of novel enzyme inhibitors.
Signaling Pathway Interactions
Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. However, the broader class of phenylacetic acids has been studied in various biological contexts. For researchers interested in exploring the potential biological effects of this compound, investigating its impact on pathways known to be modulated by related small molecules could be a fruitful area of research.
Conclusion
This compound is a readily accessible bifunctional molecule with significant potential as a building block in synthetic and medicinal chemistry. While specific biological data for this compound is currently limited, its structural motifs are present in molecules with known biological activities, particularly as enzyme inhibitors. The detailed synthetic protocol for its isomer provides a clear path for its laboratory-scale production. Further research into the biological activities and potential signaling pathway interactions of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents or chemical probes.
References
- 1. This compound | C8H8O2S | CID 3543156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 63271-86-3 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis routes of 4-Mercaptophenylacetic acid [benchchem.com]
- 5. Electrostatic Assistance of 4-Mercaptophenylacetic Acid-Catalyzed Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-(3-Mercaptophenyl)acetic Acid (CAS 63271-86-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, handling, and biological significance of 2-(3-Mercaptophenyl)acetic acid (CAS 63271-86-3). The information presented is intended to support research and development activities in medicinal chemistry and related fields.
Core Properties and Data
This compound is an aryl thioether carboxylic acid, a class of compounds recognized for its utility as a versatile building block in synthetic and medicinal chemistry. The presence of both a thiol (-SH) and a carboxylic acid (-COOH) functional group imparts dual reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical and Computational Properties of this compound
| Property | Value | Reference |
| CAS Number | 63271-86-3 | [1] |
| Molecular Formula | C₈H₈O₂S | [1] |
| Molecular Weight | 168.21 g/mol | [1] |
| IUPAC Name | 2-(3-sulfanylphenyl)acetic acid | |
| Synonyms | 3-Mercaptophenylacetic Acid, 3-Mercapto-benzeneacetic Acid | [1] |
| Appearance | Solid, Powder | |
| SMILES | C1=CC(=CC(=C1)S)CC(=O)O | [1] |
| InChI Key | BIPWQAXQJQOPHM-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | |
| LogP (Computed) | 1.6024 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 2 |
Biological Activity and Mechanism of Action
While research on this compound itself is limited, its derivatives have been identified as potent inhibitors of a critical class of bacterial enzymes known as metallo-β-lactamases (MBLs) . These enzymes are a primary cause of bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.
A key study investigated a series of thiol ester derivatives of mercaptophenylacetic acid and demonstrated their inhibitory activity against several MBLs.
Key Findings:
-
Target: Thiol ester derivatives of mercaptophenylacetic acid are specific inhibitors of metallo-β-lactamases.
-
Mechanism: The inhibition of the Bacillus cereus II MBL was found to be competitive . Isothermal titration calorimetry studies showed that these compounds do not inhibit the enzyme by simply chelating the active site Zn²⁺ ions, indicating a more specific interaction with the enzyme's active site.
-
Potency: Significant potency was observed against the Stenotrophomonas maltophilia L1 MBL, with IC₅₀ values ranging from <1.95 µM to 6 µM for the derivative series.
Table 2: Reported Inhibitory Activity of Mercaptophenylacetic Acid Derivatives
| Enzyme Target | Derivative | Inhibition Type | Kᵢ Value | IC₅₀ Value |
| Bacillus cereus II metallo-β-lactamase | SB-218018 | Competitive | 185 µM | Not Reported |
| Bacillus cereus II metallo-β-lactamase | SB-217782 | Competitive | 1500 µM | Not Reported |
| Stenotrophomonas maltophilia L1 MBL | SB-217843 | Not Specified | Not Reported | 5 - 6 µM |
| Stenotrophomonas maltophilia L1 MBL | Series | Not Specified | Not Reported | <1.95 µM to 6 µM |
Data extracted from Payne et al., FEMS Microbiology Letters, 1997.
This inhibitory activity makes the this compound scaffold a promising starting point for the development of new drugs to combat antibiotic resistance.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of this compound and its derivatives. Below are generalized methodologies based on standard laboratory practices and information from related studies.
Synthesis of this compound Derivatives (General)
The derivatives cited in the literature are thiol esters. A general synthetic approach involves the activation of the carboxylic acid moiety of this compound, followed by reaction with a suitable thiol.
Workflow:
Methodology:
-
Activation: The carboxylic acid of this compound is converted into a more reactive species. This can be achieved using standard coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent (e.g., dichloromethane or DMF).
-
Thiolysis: The activated acid is then reacted with the desired thiol (R'-SH) to form the corresponding thiol ester. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: The final product is purified from byproducts and unreacted starting materials using column chromatography or recrystallization.
Metallo-β-Lactamase Inhibition Assay Protocol (General)
This protocol outlines a typical method for determining the IC₅₀ and Kᵢ values for inhibitors of MBLs using a spectrophotometric assay.
Methodology:
-
Enzyme and Inhibitor Preparation: A solution of the purified metallo-β-lactamase enzyme is prepared in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0), often supplemented with ZnCl₂ (e.g., 20 µM) to ensure the enzyme is in its active, zinc-bound state.[1] The inhibitor, a derivative of this compound, is dissolved (typically in DMSO) and serially diluted to create a range of concentrations.
-
Pre-incubation: The enzyme is mixed with the various concentrations of the inhibitor and incubated for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[1] This allows for the binding of the inhibitor to the enzyme to reach equilibrium.
-
Initiation of Reaction: The enzymatic reaction is started by adding a chromogenic substrate, such as nitrocefin or imipenem.[1] The hydrolysis of the substrate by the MBL results in a change in absorbance.
-
Data Acquisition: The change in absorbance is monitored over time using a spectrophotometer at the appropriate wavelength (e.g., 490 nm for nitrocefin, 294 nm for imipenem).[1] The initial reaction rates are calculated from the linear portion of the progress curves.
-
Data Analysis:
-
IC₅₀ Determination: The initial rates are plotted against the logarithm of the inhibitor concentration. The data are then fitted to a dose-response inhibition equation (e.g., a four-parameter variable slope model) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]
-
Kᵢ Determination: To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), steady-state kinetic experiments are performed at various substrate and inhibitor concentrations. The data are then analyzed using methods such as the Lineweaver-Burk plot or non-linear regression analysis.
-
Handling, Storage, and Safety
As a mercaptan-containing compound, this compound requires careful handling to minimize exposure and prevent oxidation.
Table 3: Safety and Handling Information
| Aspect | Guideline |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles with side shields, and a lab coat. All handling of the solid or solutions should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. To prevent oxidation of the thiol group, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., 2-8°C). Avoid contact with oxidizing agents. |
| Spill & Disposal | In case of a spill, avoid generating dust. Collect the spilled material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal. Dispose of in accordance with local, state, and federal regulations. |
| Odor | Mercaptans are known for their strong, unpleasant odors, which can be detected at very low concentrations (ppb level).[2] Proper containment and handling in a fume hood are essential to prevent odor complaints. |
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety guidance. Always consult the specific SDS for the compound and follow all institutional safety protocols.
References
Molecular weight and formula of 2-(3-Mercaptophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for 2-(3-Mercaptophenyl)acetic acid, a compound of interest in synthetic and medicinal chemistry. The information is presented to support research and development activities.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. These values are critical for experimental design, analytical method development, and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂S | [1][2][3] |
| Molecular Weight | 168.21 g/mol | [2][3][4][5] |
| CAS Number | 63271-86-3 | [1][2][5] |
Compound Structure
To provide a logical representation of the compound's identification, the following diagram outlines the relationship between its name and its fundamental chemical identifiers.
Note on Further Information:
This guide focuses on the core molecular formula and weight. A comprehensive whitepaper would necessitate specific experimental contexts, which are not provided. Detailed experimental protocols, signaling pathway involvement, and advanced visualizations are contingent on the specific research application (e.g., its use in immunoassay development or as a precursor in heterocyclic synthesis)[5]. For such in-depth analyses, further targeted research beyond the scope of this document is required.
References
The Pharmacological Frontier: Exploring the Biological Activities of Mercaptophenylacetic Acid Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. Within this landscape, derivatives of mercaptophenylacetic acid have emerged as a promising scaffold, demonstrating a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, with a focus on their potential anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
Derivatives of mercaptophenylacetic acid have shown significant promise as anticancer agents. A notable class of these compounds, 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives, has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Activity
The in vitro anticancer activity of a series of these derivatives was assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Compound ID | Substitution | HeLa IC50 (µM)[1][2] | IMR-32 IC50 (µM) | MCF-7 IC50 (µM) |
| VIa | H | 28.45 | 30.12 | 33.62 |
| VIb | 5-F | 12.82 | 14.28 | 15.16 |
| VIc | 5-Cl | 10.64 | 11.86 | 12.45 |
| VId | 5-Br | 11.36 | 12.54 | 13.91 |
| VIe | 5-I | 14.12 | 15.88 | 16.24 |
| VIf | 5-CH3 | 25.18 | 27.45 | 29.88 |
| VIg | 5-NO2 | 18.92 | 20.15 | 22.43 |
| VIh | 7-F | 20.15 | 22.87 | 24.15 |
| VIi | 7-Cl | 17.88 | 19.24 | 21.32 |
| VIj | 7-Br | 18.24 | 20.11 | 22.05 |
| VIk | 7-CH3 | 26.42 | 28.19 | 30.14 |
| VIl | 7-NO2 | 22.14 | 24.36 | 26.81 |
| Cisplatin | - | 9.80 | 10.50 | 11.20 |
Note: The original research paper should be consulted for the full dataset and experimental details.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa, IMR-32, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mercaptophenylacetic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the mercaptophenylacetic acid derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Figure 1: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: A Potential New Class of Antibiotics and Antifungals
While direct studies on the antimicrobial properties of mercaptophenylacetic acid derivatives are limited, the structural similarity to other biologically active sulfur-containing compounds and the versatility of the mercaptophenylacetic acid scaffold for the synthesis of derivatives like Schiff bases, thiazoles, and metal complexes suggest a strong potential for antimicrobial activity.
Potential Antimicrobial Activity (Based on Related Structures)
The following table summarizes the antimicrobial activity of structurally related compounds, providing a rationale for the investigation of mercaptophenylacetic acid derivatives.
| Derivative Class | Organism | Method | Result (MIC/Zone of Inhibition) |
| Thiazole Derivatives[3][4] | Candida albicans | Broth Microdilution | MIC: 8 µg/mL |
| Thiazole Derivatives[3][4] | Cryptococcus neoformans | Broth Microdilution | MIC: 8 µg/mL |
| Schiff Bases[5] | Escherichia coli | Agar Well Diffusion | Zone of Inhibition: 19-28 mm |
| Schiff Bases[5] | Staphylococcus aureus | Agar Well Diffusion | Zone of Inhibition: 19-28 mm |
| Metal Complexes | Gram-positive bacteria | Varies | Enhanced activity compared to ligand |
| Metal Complexes | Gram-negative bacteria | Varies | Enhanced activity compared to ligand |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Mercaptophenylacetic acid derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide array of diseases. Phenylacetic acid derivatives are known to possess anti-inflammatory properties, and the introduction of a mercapto group offers a site for further derivatization to potentially enhance this activity. Hydrazone derivatives, which can be synthesized from mercaptophenylacetic acid, have shown promising anti-inflammatory effects in preclinical models.
Potential Anti-inflammatory Activity (Based on Related Structures)
The anti-inflammatory potential of hydrazone derivatives has been evaluated in the carrageenan-induced paw edema model in rats.
| Derivative Class | Animal Model | Dose | % Inhibition of Edema |
| Hydrazone Derivatives[2] | Rat | 50 mg/kg | 61.7 - 66.7% |
| Indomethacin (Standard)[2] | Rat | 10 mg/kg | 64.2% |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable in vivo model for screening acute anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Mercaptophenylacetic acid derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (e.g., control, standard, and test groups with different doses of the compound).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Potential Signaling Pathways in Inflammation
The anti-inflammatory effects of various compounds are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are central to the expression of pro-inflammatory mediators. It is hypothesized that mercaptophenylacetic acid derivatives may exert their anti-inflammatory effects by modulating these pathways, leading to the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as TNF-α and IL-6.
Figure 3: Postulated anti-inflammatory mechanism of action.
Conclusion and Future Directions
The derivatives of mercaptophenylacetic acid represent a versatile and promising scaffold for the development of new therapeutic agents. The existing data strongly supports their potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines. While direct evidence for their antimicrobial and anti-inflammatory activities is still emerging, the activity of structurally related compounds provides a strong rationale for their investigation in these areas.
Future research should focus on:
-
Synthesizing and screening a broader library of mercaptophenylacetic acid derivatives to establish clear structure-activity relationships for anticancer, antimicrobial, and anti-inflammatory activities.
-
Conducting in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
Evaluating the in vivo efficacy and safety profiles of the most promising lead compounds in relevant animal models.
This technical guide provides a solid foundation for researchers and drug developers to build upon in their exploration of the therapeutic potential of mercaptophenylacetic acid derivatives. The continued investigation of this chemical class holds the promise of delivering novel and effective treatments for a range of human diseases.
References
- 1. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Context of Mercaptophenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercaptophenylacetic acids are a class of organosulfur compounds that have garnered significant interest in various scientific and industrial fields. Their unique chemical properties, stemming from the presence of both a carboxylic acid and a thiol group on a phenylacetic acid backbone, make them versatile building blocks in organic synthesis and valuable intermediates in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and properties of the three structural isomers of mercaptophenylacetic acid: 2-mercaptophenylacetic acid, 3-mercaptophenylacetic acid, and 4-mercaptophenylacetic acid.
Historical Context and Discovery
-
The Leuckart Thiophenol Reaction (1890): This reaction involves the decomposition of a diazoxanthate, derived from an aniline, to form an aryl xanthate, which can then be hydrolyzed to the corresponding thiophenol. Given that aminophenylacetic acids are common starting materials for mercaptophenylacetic acids, this reaction provides a direct historical lineage to their synthesis.
-
The Ullmann Condensation (early 1900s): Developed by Fritz Ullmann, this copper-catalyzed reaction allows for the formation of aryl thioethers from aryl halides and thiols. This methodology and its variations have been instrumental in the synthesis of a wide range of organosulfur compounds.[1]
It is highly probable that the mercaptophenylacetic acid isomers were first synthesized using variations of these established methods, starting from the corresponding aminophenylacetic or halophenylacetic acids.
Physicochemical Properties
The physicochemical properties of the mercaptophenylacetic acid isomers are summarized in the table below. These properties are crucial for their application in synthesis and for understanding their biological disposition.
| Property | 2-Mercaptophenylacetic Acid | 3-Mercaptophenylacetic Acid | 4-Mercaptophenylacetic Acid |
| Molecular Formula | C₈H₈O₂S | C₈H₈O₂S | C₈H₈O₂S |
| Molecular Weight | 168.21 g/mol | 168.20 g/mol | 168.21 g/mol |
| CAS Number | 39161-85-8 | 63271-86-3 | 39161-84-7 |
| Melting Point | Not available | Not available | 103-109 °C |
| Appearance | Not available | Not available | White to pale yellow crystalline solid |
| Synonyms | (2-Sulfanylphenyl)acetic acid | (3-Sulfanylphenyl)acetic acid | (4-Sulfanylphenyl)acetic acid, MPAA |
Experimental Protocols: Synthesis of 4-Mercaptophenylacetic Acid
The following is a detailed experimental protocol for the synthesis of 4-mercaptophenylacetic acid, adapted from established methods that are likely based on the historical Leuckart reaction.[2]
Materials:
-
4-Aminophenylacetic acid
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Potassium ethyl xanthogenate
-
2 N Sodium hydroxide solution
-
Ethanol
-
Diethyl ether
-
Pentane
-
Sodium sulfate
-
Ice
Procedure:
-
Diazotization: A solution of 27.6 g of sodium nitrite in 200 cc of water is added dropwise at 0°C, with stirring, to a suspension of 60.4 g of 4-aminophenylacetic acid in 200 cc of water and 80 cc of concentrated hydrochloric acid. The reaction mixture is stirred at this temperature for an additional 45 minutes to ensure complete formation of the diazonium salt.[2]
-
Xanthate Formation: The cold diazonium salt solution is then added dropwise at room temperature to a mixture of 74 g of potassium ethyl xanthogenate, 120 cc of water, and 300 cc of a 2 N sodium hydroxide solution. The mixture is heated to 45°C until the evolution of gas ceases.[2]
-
Hydrolysis and Extraction: The mixture is cooled to room temperature, and the pH is adjusted to 1 with concentrated hydrochloric acid. The resulting oily xanthogenate ester is extracted with diethyl ether. The solvent is removed by distillation, and the ester is taken up in 500 cc of ethanol. A solution of 90 g of potassium hydroxide in 500 cc of water is added, and the mixture is refluxed for 20 hours.[2]
-
Isolation and Purification: The majority of the ethanol is removed by distillation under reduced pressure. The aqueous phase is cooled with ice, acidified with concentrated hydrochloric acid with vigorous stirring, and extracted with diethyl ether. The ether extract is dried over sodium sulfate, and the solvent is removed by distillation, causing 4-mercaptophenylacetic acid to crystallize. The product can be recrystallized from an ether/pentane mixture to yield the final product with a melting point of 101-103°C.[2]
Visualizations
Historical Synthesis Pathway
The following diagram illustrates a generalized historical pathway for the synthesis of mercaptophenylacetic acids, based on the Leuckart thiophenol reaction.
Caption: Generalized Leuckart reaction for mercaptophenylacetic acid synthesis.
Modern Application Workflow: 4-MPAA in Native Chemical Ligation
4-Mercaptophenylacetic acid (4-MPAA) has found a significant modern application as a catalyst in native chemical ligation (NCL), a key technology for the chemical synthesis of proteins. The following diagram illustrates the workflow of its use in this process.
Caption: Workflow of 4-MPAA in native chemical ligation.
Applications and Biological Relevance
While initially explored as versatile chemical intermediates, mercaptophenylacetic acids and their derivatives have found applications in several areas:
-
Pharmaceutical Synthesis: 4-Mercaptophenylacetic acid is a key intermediate in the synthesis of some anti-inflammatory agents.[3] Phenylacetic acid derivatives, in general, have been investigated for their analgesic and anti-inflammatory properties.
-
Agrochemicals: These compounds also serve as building blocks in the development of new agrochemical products.[3]
-
Peptide and Protein Chemistry: As highlighted, 4-MPAA is a widely used catalyst in native chemical ligation for the synthesis of proteins. It also acts as a scavenger for palladium complexes used in peptide deprotection strategies.
-
Redox Buffer: 4-MPAA can function as a redox buffer, which can be beneficial in studies involving protein folding.
The direct biological activity of the parent mercaptophenylacetic acids is not extensively documented in publicly available literature. Their primary role appears to be as precursors or tools in the development of other biologically active molecules. Further research is needed to fully elucidate any intrinsic pharmacological effects of these compounds.
Conclusion
The mercaptophenylacetic acids, born out of the rich history of synthetic organic chemistry, continue to be relevant compounds in modern research and development. From their likely origins in the pioneering work on thiophenol synthesis to their current applications in complex protein engineering, these molecules exemplify the enduring utility of fundamental chemical structures. This guide has provided a comprehensive overview of their historical context, synthesis, and properties, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Peptide Thioesters using 2-(3-Mercaptophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptide thioesters utilizing 2-(3-mercaptophenyl)acetic acid. This methodology is a cornerstone for the production of large peptides and proteins through Native Chemical Ligation (NCL).
Introduction
The synthesis of peptide thioesters is a critical step in the chemical synthesis of proteins. Peptide thioesters are key intermediates in Native Chemical Ligation (NCL), a powerful technique that allows for the assembly of large, unprotected peptide fragments into a single, larger protein. This compound is a valuable reagent in this process, serving as a thiol scavenger and catalyst, and can also be directly incorporated to form the C-terminal thioester. The presence of the thiol group on the phenylacetic acid moiety facilitates the thioesterification process. While its para-isomer, 4-mercaptophenylacetic acid (MPAA), is more commonly cited, the 3-mercapto isomer offers an alternative with potentially different reactivity and stability profiles for the resulting thioester intermediates.
Principle of the Method
The synthesis of peptide thioesters using this compound is typically performed using solid-phase peptide synthesis (SPPS). The peptide is assembled on a solid support, and the C-terminal carboxylic acid is then activated and reacted with this compound to form the desired thioester. The peptide thioester is subsequently cleaved from the resin and purified. This thioester can then be used in an NCL reaction with another peptide fragment containing an N-terminal cysteine residue.
Quantitative Data Summary
The following table summarizes typical yields obtained in the synthesis of peptide thioesters using related mercaptophenylacetic acids. While specific data for the 3-mercapto isomer is limited in the literature, these values provide a reasonable expectation for synthesis outcomes.
| Peptide Sequence/Protein | Thiol Reagent | Yield (%) | Purity (%) | Reference |
| His10EPO-1-32(G28A)-MPA thioester | 3-Mercaptopropionic acid | 28 | Not Specified | [1] |
| H-[Tyr(SO3H)10,14]-CCR5(9–19)-S-C6H4-CH2COOH | 4-Mercaptophenylacetic acid | Not specified (crude 98%) | >95% after HPLC | [2] |
| Sulfated peptide thioester [Ib] | Ethyl 3-mercaptopropionate | 11 (after purification) | >95% after HPLC | [2] |
| Sulfated peptide thioester [Ic] | Ethyl 3-mercaptopropionate | 14 (after purification) | >95% after HPLC | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide C-terminal Thioester with this compound
This protocol outlines the manual synthesis of a peptide thioester using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin or a suitable resin for peptide acid synthesis
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Thioesterification:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF and DCM.
-
In a separate vial, dissolve this compound (5 eq.), HOBt (5 eq.), and DIC (5 eq.) in DMF.
-
Add the solution to the resin-bound peptide.
-
Shake for 12-24 hours at room temperature.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide thioester by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
-
Purification:
-
Dissolve the crude peptide thioester in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Native Chemical Ligation (NCL) using the Synthesized Peptide Thioester
This protocol describes the ligation of the purified peptide thioester with a peptide containing an N-terminal cysteine.
Materials:
-
Purified peptide thioester
-
Peptide with an N-terminal cysteine
-
Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Thiol catalyst (optional, e.g., 4-mercaptophenylacetic acid or thiophenol)
Procedure:
-
Dissolve Peptides: Dissolve the peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM each.
-
Add Reducing Agent: Add TCEP to a final concentration of 20 mM to ensure the cysteine is in its reduced form.
-
Initiate Ligation: If desired, add a thiol catalyst to accelerate the reaction.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Monitor the progress of the ligation by RP-HPLC and mass spectrometry.
-
Purification: Once the ligation is complete, purify the final ligated protein product by RP-HPLC.
-
Characterization: Characterize the final product by mass spectrometry and other appropriate analytical techniques.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of peptide thioesters.
Native Chemical Ligation Mechanism
Caption: Mechanism of Native Chemical Ligation.
Logical Relationship of Synthesis Steps
Caption: Logical flow of peptide thioester synthesis.
References
Application Notes and Protocols for Native Chemical Ligation with 2-(3-Mercaptophenyl)acetic acid (MPAA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native Chemical Ligation (NCL) is a cornerstone technology in chemical biology and drug development, enabling the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. This process allows for the introduction of non-native amino acids, post-translational modifications, and other biochemical probes. A critical component of many NCL reactions is the use of a thiol catalyst to facilitate the initial transthioesterification step. 2-(3-Mercaptophenyl)acetic acid (MPAA), a non-malodorous and water-soluble thiol, has emerged as a highly effective and practical catalyst for this purpose. Use of MPAA can lead to a significant increase in reaction rates, in some cases by an order of magnitude, compared to other thiol additives.[1] This document provides a detailed protocol and application notes for performing native chemical ligation using MPAA.
The Role of MPAA in Native Chemical Ligation
NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The reaction proceeds through a two-step mechanism:
-
Transthioesterification: The thiol of the N-terminal cysteine attacks the C-terminal thioester of the other peptide, forming a new thioester-linked intermediate. This step is often the rate-limiting step in the absence of a catalyst.
-
Intramolecular S-to-N Acyl Shift: The intermediate undergoes a rapid and spontaneous rearrangement to form a stable, native amide bond at the ligation site.[2]
MPAA catalyzes the initial transthioesterification by first reacting with the peptide thioester to form a more reactive arylthioester. This arylthioester is then more readily attacked by the N-terminal cysteine of the second peptide, accelerating the overall ligation reaction. Substituted thiophenols with a pKₐ greater than 6, such as MPAA, are particularly effective as they balance the ability to rapidly exchange with thioalkyl esters and act as effective leaving groups.[1]
Experimental Workflow
The following diagram illustrates the general workflow for native chemical ligation using MPAA.
Caption: General workflow for native chemical ligation (NCL) catalyzed by MPAA.
Detailed Protocol
This protocol describes a general procedure for the native chemical ligation of two unprotected peptide fragments using MPAA as a catalyst. The specific concentrations and reaction times may need to be optimized for different peptide sequences.
Materials:
-
Peptide 1 (with C-terminal thioester)
-
Peptide 2 (with N-terminal cysteine)
-
Ligation Buffer: 6 M Guanidine-HCl, 200 mM Na₂HPO₄, pH 7.0-7.5
-
This compound (MPAA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reverse-phase HPLC (RP-HPLC) for purification and analysis
-
Mass spectrometer for product characterization
Procedure:
-
Peptide Preparation:
-
Synthesize and purify Peptide 1 with a C-terminal thioester and Peptide 2 with an N-terminal cysteine using standard solid-phase peptide synthesis (SPPS) and purification protocols.
-
Ensure the purity of both peptide fragments is >95% as determined by RP-HPLC.[3]
-
-
Ligation Reaction Setup:
-
In a microcentrifuge tube, dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM for each peptide.[3]
-
Note: If one peptide is more precious or difficult to synthesize, the other can be used in slight excess (e.g., 1.2-1.5 equivalents).
-
-
Addition of Catalyst and Reducing Agent:
-
To the peptide solution, add MPAA to a final concentration of 50-250 mM.[1] A stock solution of MPAA can be prepared in the ligation buffer.
-
Add TCEP to a final concentration of 20 mM to maintain a reducing environment and prevent disulfide bond formation.[3]
-
Gently vortex the mixture to ensure complete dissolution.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature.
-
Ligation reactions are typically complete within 24-48 hours, although the use of MPAA can significantly shorten this time.[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 2, 4, 8, 24 hours) and analyzing them by RP-HPLC and mass spectrometry.
-
-
Purification and Characterization:
-
Once the reaction is complete, purify the ligated product from starting materials and byproducts using preparative RP-HPLC.
-
Characterize the purified product by mass spectrometry to confirm the correct molecular weight and by other analytical techniques (e.g., amino acid analysis, sequencing) as needed.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of MPAA in native chemical ligation.
Table 1: Typical Reaction Conditions
| Parameter | Recommended Value | Reference |
| Peptide Concentration | 1 - 5 mM | [3] |
| MPAA Concentration | 50 - 250 mM | [1] |
| TCEP Concentration | 20 mM | [3] |
| pH | 7.0 - 7.5 | [3] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 5 min - 48 hours | [1][4] |
Table 2: Effect of MPAA Concentration on Reaction Rate
| Peptide Thioester | MPAA Concentration (mM) | Apparent Rate Constant (k_app, M⁻¹s⁻¹) | Reference |
| Thioester 1 | 0 | < 0.1 | [5] |
| Thioester 1 | 0.1 | 0.70 | [5] |
| Thioester 1 | 5 | 2.54 | [5] |
| MPA Thioester 3 | 50 | ~1.5 | [5] |
Note: Thioester 1 and MPA Thioester 3 are different model peptide thioesters used in the cited study to demonstrate the catalytic effect of MPAA. The data illustrates that even sub-millimolar concentrations of MPAA can significantly accelerate the reaction rate.
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical mechanism of native chemical ligation catalyzed by MPAA.
Caption: Mechanism of MPAA-catalyzed native chemical ligation.
Conclusion
This compound is a highly efficient and practical catalyst for native chemical ligation, offering significant advantages in terms of reaction speed and convenience. By following the detailed protocol and considering the quantitative data provided, researchers can effectively utilize MPAA to synthesize complex peptides and proteins for a wide range of applications in research and drug development. The successful application of this protocol will depend on the purity of the starting peptides and careful optimization of the reaction conditions for the specific sequences being ligated.
References
Application Notes and Protocols: 2-(3-Mercaptophenyl)acetic Acid as a Versatile Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(3-Mercaptophenyl)acetic acid as a bifunctional linker in bioconjugation. This linker possesses a terminal carboxylic acid and a thiol group, enabling the covalent linkage of a wide range of biomolecules and payloads through two distinct and controllable chemical pathways.
Introduction
This compound is a valuable tool in bioconjugation, the process of chemically joining two or more molecules where at least one is a biomolecule.[1] Its bifunctional nature allows for either the sequential or orthogonal conjugation of different molecular entities. The carboxylic acid can be activated to react with primary amines, commonly found on the surface of proteins (e.g., lysine residues), while the thiol group offers a reactive handle for selective conjugation with maleimides or other thiol-reactive moieties. Mercaptophenylacetic acid isomers are particularly useful as "linker" molecules in hapten synthesis, where the thiol group can react with a target analyte, and the carboxylic acid group provides a convenient handle for conjugation to a carrier protein.[2]
This document outlines detailed protocols for the two primary conjugation strategies involving this linker:
-
Amine Conjugation via EDC/NHS Chemistry: Activation of the carboxylic acid to form a stable N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines to form a stable amide bond.
-
Thiol-Maleimide Conjugation: Reaction of the thiol group with a maleimide-functionalized molecule to form a stable thioether bond.
Data Presentation
The following tables summarize typical quantitative data for the described bioconjugation reactions. Please note that these values are illustrative and optimal conditions will vary depending on the specific reactants and should be determined empirically.
Table 1: Typical Parameters for EDC/NHS-Mediated Amine Conjugation
| Parameter | Value | Reference |
| Activation Buffer pH | 4.5 - 6.0 | [2] |
| Conjugation Buffer pH | 7.2 - 7.5 | [2] |
| EDC Molar Excess (over carboxyls) | 2-10 fold | [2] |
| NHS/sulfo-NHS Molar Excess (over carboxyls) | 2-5 fold | [2] |
| Activation Reaction Time | 15 minutes at room temperature | [2] |
| Conjugation Reaction Time | 2 hours at room temperature | [2] |
| Typical Conjugation Efficiency | 40-70% | General knowledge |
Table 2: Typical Parameters for Thiol-Maleimide Conjugation
| Parameter | Value | Reference |
| Reaction Buffer pH | 7.0 - 7.5 | General knowledge |
| Maleimide Molar Excess (over thiols) | 10-20 fold | General knowledge |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | General knowledge |
| Typical Conjugation Efficiency | >90% | General knowledge |
| Thioether Bond Stability | Stable under physiological conditions | General knowledge |
Experimental Protocols
Protocol 1: Amine Conjugation via EDC/NHS Chemistry
This two-step protocol is designed to conjugate the carboxylic acid of this compound to a primary amine-containing molecule (e.g., a protein) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM). b. Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS or sulfo-NHS to the linker solution. c. Incubate for 15 minutes at room temperature to form the NHS ester.
-
Conjugation to Amine-Containing Biomolecule: a. Dissolve the amine-containing biomolecule in Conjugation Buffer. b. Add the activated linker solution to the biomolecule solution. A 10-20 fold molar excess of the activated linker over the biomolecule is recommended as a starting point. c. Incubate for 2 hours at room temperature with gentle stirring.
-
Quenching and Purification: a. Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. b. Incubate for 15 minutes at room temperature. c. Purify the conjugate from excess linker and byproducts using a desalting column or dialysis.
Caption: EDC/NHS conjugation workflow.
Protocol 2: Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol group of a this compound-modified molecule to a maleimide-functionalized molecule.
Materials:
-
Thiol-containing molecule (e.g., protein conjugated with the linker from Protocol 1)
-
Maleimide-functionalized molecule
-
Reaction Buffer: PBS, pH 7.0-7.5, degassed
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of existing disulfide bonds
-
Purification reagents (e.g., desalting columns)
Procedure:
-
Preparation of Thiol-Containing Molecule: a. Dissolve the thiol-containing molecule in degassed Reaction Buffer. b. If the biomolecule contains disulfide bonds that need to be reduced to free up thiol groups, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Conjugation Reaction: a. Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) and then add it to the thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide is recommended. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light if using fluorescent dyes.
-
Purification: a. Purify the conjugate from unreacted molecules using a desalting column, dialysis, or size-exclusion chromatography.
Caption: Thiol-maleimide conjugation workflow.
Characterization of Bioconjugates
The successful formation of the bioconjugate should be confirmed by appropriate analytical techniques. The choice of method will depend on the nature of the conjugated molecules.
Common Characterization Techniques:
-
UV-Vis Spectroscopy: To determine the concentration of the biomolecule and, if the payload has a distinct absorbance, the degree of labeling.
-
Size-Exclusion Chromatography (SEC): To confirm the formation of the conjugate and assess for aggregation or fragmentation.
-
Mass Spectrometry (MS): To determine the exact mass of the conjugate and confirm the number of attached linker-payload molecules.
-
SDS-PAGE: To visualize the increase in molecular weight of the biomolecule after conjugation.
Conclusion
This compound offers a versatile and straightforward approach for the synthesis of a wide array of bioconjugates. The distinct reactivity of its carboxylic acid and thiol functional groups allows for controlled and efficient conjugation strategies. The protocols outlined in these application notes provide a solid foundation for researchers to develop and optimize their specific bioconjugation applications, from fundamental research to the development of novel therapeutics and diagnostics. It is recommended to optimize the reaction conditions for each specific application to achieve the desired conjugation efficiency and product purity.
References
Application of 2-(3-Mercaptophenyl)acetic Acid in Solid-Phase Peptide Synthesis
Application Note AP001
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient and automated synthesis of complex peptide sequences. A critical component of SPPS is the choice of a linker, a molecule that tethers the growing peptide chain to the insoluble resin support. The nature of the linker dictates the conditions for the final cleavage of the peptide from the resin and determines the functionality of the C-terminus (e.g., carboxylic acid or amide).
While a vast array of linkers has been developed, the exploration of novel linkers continues to be an active area of research to introduce new functionalities and cleavage strategies. 2-(3-Mercaptophenyl)acetic acid presents a potentially valuable, yet underexplored, linker for specialized applications in SPPS. Its unique structure, featuring a thiol group and a carboxylic acid on a phenylacetic acid backbone, suggests its utility in the synthesis of peptide thioesters, which are key intermediates for native chemical ligation (NCL), and for the generation of cyclic peptides.
This application note provides a generalized overview of the potential applications of this compound as a linker in Fmoc-based SPPS and offers a detailed protocol for its implementation. Due to the limited availability of specific experimental data for this compound in the scientific literature, the following protocols and data are based on established principles of SPPS and the known reactivity of similar mercapto-containing linkers.
Potential Applications:
-
Synthesis of Peptide Thioesters for Native Chemical Ligation (NCL): The thiol group on the phenyl ring can be used to generate a C-terminal peptide thioester upon cleavage. Peptide thioesters are essential for NCL, a powerful technique for ligating unprotected peptide fragments to synthesize large peptides and small proteins.
-
On-Resin Cyclization of Peptides: The mercapto group can serve as an internal nucleophile for the on-resin cyclization of peptides, forming a thioether linkage with an electrophilic side chain (e.g., a haloacetylated N-terminus or a side chain of an appropriately modified amino acid).
-
Traceless Linker Applications: Under specific cleavage conditions, the linker could potentially be used in a "traceless" manner, where the final peptide product does not contain any remnant of the linker.
Experimental Overview
The general workflow for utilizing this compound as a linker in SPPS involves its initial immobilization onto a suitable solid support (e.g., aminomethylated polystyrene resin), followed by standard Fmoc-based peptide chain elongation. The final cleavage from the resin would then be performed under conditions that facilitate the desired outcome, such as the formation of a peptide thioester.
Experimental Protocols
Protocol 1: Immobilization of this compound onto Aminomethyl Resin
This protocol describes the attachment of the linker to a standard aminomethylated solid support.
Materials:
-
Aminomethyl (AM) polystyrene resin (100-200 mesh, 1% DVB)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel. Drain the DMF.
-
Linker Activation and Coupling:
-
Dissolve this compound (3 eq. relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping of Unreacted Amino Groups:
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (1:2:7 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DMF (3x), DCM (3x), and finally dry the resin under vacuum.
-
-
Determination of Loading: Determine the loading of the linker on the resin using a standard method such as the Fmoc release test after coupling the first Fmoc-protected amino acid.
Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the standard steps for peptide chain elongation on the linker-functionalized resin.
Materials:
-
Linker-functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 eq.) with the chosen coupling reagent (e.g., HBTU/DIPEA) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 3: Cleavage to Generate a Peptide Thioester
This protocol is a hypothetical procedure for cleaving the peptide from the resin to yield a C-terminal thioester. The conditions may require optimization.
Materials:
-
Peptide-on-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/EDT/DCM. A common ratio is 95:2.5:2.5 (v/v/v) of TFA:TIS:EDT, but the inclusion of DCM and the specific scavengers may need to be optimized to favor thioester formation over hydrolysis.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide thioester by reverse-phase HPLC.
-
Data Presentation
The following table presents representative data that would be collected during the validation of the this compound linker for the synthesis of a model peptide thioester.
| Parameter | Result | Method |
| Linker Loading | 0.65 mmol/g | Fmoc Release Assay |
| Crude Peptide Purity | 78% | RP-HPLC (220 nm) |
| Yield of Crude Peptide | 85% | Gravimetric |
| Mass Spectrometry (Expected) | [M+H]⁺ = 1234.5 Da | ESI-MS |
| Mass Spectrometry (Observed) | [M+H]⁺ = 1234.6 Da | ESI-MS |
| Purity after HPLC Purification | >98% | RP-HPLC (220 nm) |
Visualizations
Caption: Experimental workflow for SPPS using this compound linker.
Caption: Logical pathway for using the synthesized peptide thioester in Native Chemical Ligation.
Application Notes and Protocols for the Detection of 2-(3-Mercaptophenyl)acetic acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Mercaptophenyl)acetic acid is a bifunctional molecule containing both a carboxylic acid and a thiol group. This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry. Accurate and sensitive quantification of this compound in various solutions is crucial for research, process monitoring, and quality control in drug development. These application notes provide detailed protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, electrochemical methods, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A general protocol for UV-Vis spectrophotometry is also included.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is highly sensitive and selective, relying on the derivatization of the thiol group with a fluorescent labeling agent, monobromobimane (mBBr), followed by separation and detection of the fluorescent adduct.
Quantitative Data Summary
| Parameter | Typical Performance for Thiol Analysis with mBBr Derivatization |
| Limit of Detection (LOD) | 0.5 µM - 5 nM |
| Limit of Quantification (LOQ) | 1.5 µM - 15 nM |
| Linearity (r²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
Monobromobimane (mBBr)
-
Tris-HCl buffer (100 mM, pH 9.5)
-
5-sulfosalicylic acid (200 mM)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sample solution containing this compound
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the appropriate solvent to cover the desired concentration range.
-
Sample Preparation: The sample preparation will depend on the matrix. For aqueous solutions, direct derivatization may be possible. For complex matrices, a sample clean-up step (e.g., solid-phase extraction) may be necessary to remove interfering substances.
3. Derivatization Procedure
-
In a microcentrifuge tube, mix 30 µL of the standard or sample solution with 70 µL of Tris-HCl buffer (100 mM, pH 9.5).
-
Add 50 µL of 1.5 mM mBBr solution (prepared in acetonitrile).
-
Vortex the mixture for 5 seconds and incubate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.
-
Vortex for 5 seconds.
-
Transfer the resulting solution to an autosampler vial for HPLC analysis.
4. HPLC Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% (v/v) TFA.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.
-
Gradient Elution:
-
0-3 min: 15% B
-
3-16 min: Gradient to 45% B
-
16-20 min: Hold at 45% B
-
20-21 min: Gradient back to 15% B
-
21-30 min: Re-equilibration at 15% B
-
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 378 nm.
-
Emission Wavelength: 492 nm.
-
5. Data Analysis
-
Identify the peak corresponding to the mBBr derivative of this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Electrochemical Detection
Electrochemical methods offer a rapid and sensitive approach for the detection of this compound, leveraging the electrochemical activity of the thiol group. Cyclic Voltammetry (CV) can be used for its characterization and quantification.
Quantitative Data Summary
The following table provides expected performance characteristics for the electrochemical detection of phenylacetic acid derivatives, which can serve as a reference for this compound.
| Parameter | Expected Performance for Phenylacetic Acid Derivatives |
| Limit of Detection (LOD) | 4 µM - 80 µM |
| Linear Range | 0.01 mM - 2 mM |
| Working Electrode | Modified Glassy Carbon Electrode (GCE) |
| Technique | Cyclic Voltammetry (CV) |
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Glassy Carbon Electrode (GCE)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Polishing materials (e.g., alumina slurry)
2. Electrode Preparation
-
Polish the GCE with alumina slurry on a polishing pad to a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then in ethanol for a few minutes to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen. (Optional) The sensitivity and selectivity can be enhanced by modifying the GCE surface with nanomaterials.
3. Electrochemical Measurement
-
Set up a three-electrode electrochemical cell containing the PBS electrolyte.
-
Immerse the prepared GCE (working electrode), Ag/AgCl (reference electrode), and platinum wire (counter electrode) in the electrolyte.
-
Record the background cyclic voltammogram in the potential range of -0.2 V to 1.0 V.
-
Add a known concentration of this compound to the electrolyte and record the cyclic voltammogram. An oxidation peak corresponding to the thiol group should be observed.
-
Perform a concentration-dependent study by incrementally adding the analyte and recording the CV at each concentration.
4. Data Analysis
-
Measure the peak current of the oxidation peak at each concentration.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Determine the concentration of the analyte in unknown samples by measuring their peak currents and using the calibration curve.
Workflow Diagram
Caption: Workflow for electrochemical detection of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity and is particularly useful for analyzing complex matrices.
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
Internal Standard (IS) (e.g., a deuterated analog if available)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Sample Preparation
-
Perform a protein precipitation or solid-phase extraction for complex samples (e.g., plasma, cell lysates). For simple aqueous solutions, a dilute-and-shoot approach may be sufficient.
-
Spike the sample with the internal standard.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
-
MRM Transitions: Determine the precursor and product ions for this compound and the IS by infusing a standard solution.
-
Hypothetical Negative Mode Transition for this compound (MW: 168.21): Precursor ion (Q1): m/z 167.0; Product ion (Q3): to be determined (e.g., loss of CO2, m/z 123.0).
-
4. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Logical Diagram
Caption: Logical flow of the LC-MS/MS analytical method.
UV-Vis Spectrophotometry
This method is simpler and more accessible but less selective. It is suitable for relatively pure solutions of this compound.
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
A suitable solvent in which the analyte is soluble and that is transparent in the measurement wavelength range (e.g., ethanol, methanol, or a buffer solution).
2. Procedure
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of standards by diluting the stock solution.
-
Record the UV-Vis spectrum of a standard solution between 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to λmax.
-
Measure the absorbance of the blank (solvent) and all standard solutions.
-
Measure the absorbance of the unknown sample(s).
3. Data Analysis
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the unknown sample using its absorbance and the calibration curve, ensuring the absorbance falls within the linear range of the assay.
Application Notes and Protocols for 2-(3-Mercaptophenyl)acetic Acid in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Mercaptophenyl)acetic acid and its derivatives represent a class of compounds with significant potential in the development of enzyme inhibitors. The presence of a thiol group and a carboxylic acid moiety on a phenylacetic acid scaffold makes these molecules versatile candidates for targeting the active sites of various enzymes, particularly those dependent on metal cofactors. This document provides detailed application notes and protocols based on existing research into the inhibitory effects of mercaptophenylacetic acid derivatives, with a primary focus on their role as inhibitors of metallo-β-lactamases (MBLs). MBLs are a critical class of enzymes that confer broad-spectrum resistance to β-lactam antibiotics in bacteria, making the discovery of their inhibitors a key objective in combating antimicrobial resistance.
The aryl thioether carboxylic acid scaffold, to which this compound belongs, is a recurring motif in a number of biologically active compounds.[1] The sulfur atom is often crucial for the interaction of these molecules with biological targets like enzymes and receptors.[1] Derivatives of mercaptophenylacetic acids have been specifically investigated as inhibitors of metallo-β-lactamases.[1]
Application: Inhibition of Metallo-β-Lactamases
Derivatives of mercaptophenylacetic acid have been synthesized and evaluated as inhibitors of metallo-β-lactamases, which are zinc-dependent enzymes. The thiol group of these compounds is proposed to interact with the zinc ion(s) in the active site of MBLs, leading to the inhibition of their catalytic activity.
Quantitative Data: Inhibition of Metallo-β-Lactamases by Thiol Ester Derivatives
| Compound Structure | Target Enzyme | IC50 (µM) | Notes |
| Thiol ester derivatives of mercaptophenylacetic acid | B. fragilis CfiA | Data not specified in abstract | Inhibition is Zn2+ dependent. |
| Thiol ester derivatives of mercaptophenylacetic acid | B. cereus II | Data not specified in abstract | Greater inhibition at 1 µM ZnSO4 than at 100 µM ZnSO4.[2] |
Note: The specific IC50 values from the primary research article "Inhibition of metallo-β-lactamases by a series of thiol ester derivatives of mercaptophenylacetic acid" are required for a complete quantitative summary.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of this compound and its derivatives against metallo-β-lactamases, based on common methodologies for MBL inhibitor screening.
Protocol: Metallo-β-Lactamase Inhibition Assay
1. Objective: To determine the concentration-dependent inhibition of a purified metallo-β-lactamase by this compound or its derivatives.
2. Materials:
-
Purified metallo-β-lactamase (e.g., NDM-1, VIM-2, IMP-1, CfiA, or BcII)
-
This compound (or derivative) stock solution (e.g., in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Tween-20)
-
Substrate stock solution (e.g., nitrocefin, CENTA, or a fluorescent cephalosporin substrate)
-
96-well microtiter plates (UV-transparent for spectrophotometric assays)
-
Microplate reader
3. Enzyme Preparation:
-
Recombinantly express and purify the target metallo-β-lactamase.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme in appropriate aliquots at -80°C.
4. Assay Procedure:
-
Prepare serial dilutions of the inhibitor (this compound) in the assay buffer.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add an equal volume of the inhibitor dilutions to the wells. Include a control with buffer instead of the inhibitor.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
Immediately monitor the change in absorbance (for chromogenic substrates like nitrocefin) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
-
Record the initial reaction velocities (V0) for each inhibitor concentration.
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (V0, inhibitor / V0, control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
Visualizations
Logical Workflow for MBL Inhibitor Screening
Caption: Workflow for screening this compound as an MBL inhibitor.
Proposed Mechanism of MBL Inhibition
Caption: Proposed chelation of active site zinc ions by the thiol group.
Conclusion
This compound serves as a promising scaffold for the development of enzyme inhibitors, particularly against metallo-β-lactamases. The protocols and data presented herein provide a foundational framework for researchers to explore the inhibitory potential of this and related compounds. Further investigation into the structure-activity relationships of mercaptophenylacetic acid derivatives is warranted to optimize their potency and selectivity, which could lead to the development of novel therapeutics to combat antibiotic resistance.
References
Application Notes and Protocols: Surface Modification of Nanoparticles with 2-(3-Mercaptophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. 2-(3-Mercaptophenyl)acetic acid is a bifunctional molecule that offers a robust platform for nanoparticle surface functionalization. Its thiol group provides a strong anchor to the surface of noble metal nanoparticles, such as gold, while the carboxylic acid group can be utilized for further conjugation of targeting ligands, drugs, or imaging agents. This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound.
Core Concepts and Applications
The unique properties of this compound make it a versatile ligand for nanoparticle surface engineering. The thiol group forms a stable covalent bond with gold and other noble metal surfaces, ensuring a durable coating. The terminal carboxylic acid group provides a handle for a variety of downstream applications:
-
Drug Delivery: The carboxylic acid can be conjugated to therapeutic agents, enabling the nanoparticle to act as a targeted drug delivery vehicle.
-
Bio-imaging: Fluorescent dyes or contrast agents can be attached to the carboxylic acid for in vivo and in vitro imaging applications.
-
Targeted Therapies: Targeting moieties, such as antibodies or peptides, can be linked to the nanoparticle surface to direct them to specific cells or tissues.
-
Enhanced Stability: The hydrophilic nature of the acetic acid group can improve the colloidal stability of nanoparticles in biological media.
Experimental Protocols
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with this compound
This protocol details the process of coating citrate-stabilized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) solution (e.g., 10 nm, 20 nm, or 50 nm)
-
This compound
-
Ethanol
-
Deionized (DI) water
-
Centrifuge tubes
-
Spectrophotometer
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
Procedure:
-
Ligand Solution Preparation: Prepare a 10 mM stock solution of this compound in ethanol.
-
Ligand Exchange Reaction:
-
To 10 mL of the AuNP solution, add the this compound solution to a final concentration of 1 mM.
-
Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring. This allows for the displacement of the citrate ions from the AuNP surface by the thiol group of the this compound.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (the exact speed will depend on the nanoparticle size). For example, for 20 nm AuNPs, centrifuge at 12,000 rpm for 20 minutes.
-
Carefully remove the supernatant, which contains unbound ligand and displaced citrate ions.
-
Resuspend the nanoparticle pellet in DI water.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.
-
-
Characterization:
-
Resuspend the final pellet in a known volume of DI water.
-
Characterize the functionalized AuNPs using UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak.
-
Measure the hydrodynamic diameter and zeta potential using a DLS and zeta potential analyzer to confirm successful surface modification and assess colloidal stability.
-
Data Presentation
Successful surface modification with this compound will result in changes to the physicochemical properties of the nanoparticles. The following tables provide a template for presenting typical characterization data.
Table 1: Physicochemical Characterization of Bare and Functionalized Gold Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare AuNPs | Value | Value | Value |
| This compound-AuNPs | Value | Value | Value |
Visualization of Experimental Workflow and Cellular Interactions
To facilitate a clear understanding of the experimental processes and potential biological interactions, the following diagrams are provided.
Caption: Workflow for nanoparticle surface modification.
Caption: Cellular uptake pathway of functionalized nanoparticles.
Potential Signaling Pathway Interactions
While specific signaling pathway interactions for this compound-modified nanoparticles are not yet extensively documented in publicly available literature, the functional groups on the nanoparticle surface can be leveraged to target known pathways. For instance, by conjugating a specific ligand to the carboxylic acid group, these nanoparticles can be designed to interact with cell surface receptors that trigger downstream signaling cascades.
One area of interest is the modulation of pathways that regulate cellular uptake. Recent research has indicated that inhibiting the Yes-associated protein (YAP) signaling pathway can enhance the internalization of nanoparticles in certain cancer cells. This suggests a potential strategy for improving the efficacy of nanoparticle-based therapies.
Caption: Hypothetical targeting of the YAP signaling pathway.
Conclusion
The surface modification of nanoparticles with this compound provides a versatile and robust platform for the development of advanced biomedical tools. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals. Further exploration into the specific biological interactions and optimization of drug loading and release profiles will be crucial for translating these promising nanomaterials into clinical applications.
Application Notes and Protocols for Amide Bond Formation with 2-(3-Mercaptophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the synthesis of amides from 2-(3-Mercaptophenyl)acetic acid. Due to the presence of a reactive thiol group, a three-step synthetic strategy is employed: protection of the thiol, amide bond formation, and subsequent deprotection. This document outlines the rationale, experimental protocols, and expected outcomes for this synthetic sequence.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development. When working with bifunctional starting materials like this compound, selective functional group manipulation is crucial. The thiol group, being nucleophilic, can interfere with standard amide coupling reactions, leading to undesired side products. To ensure the clean and efficient formation of the target amide, a protection-coupling-deprotection strategy is recommended. The trityl (triphenylmethyl) group is an excellent choice for thiol protection as it is bulky, preventing undesired reactions, and can be readily removed under acidic conditions that are orthogonal to the amide bond.
This protocol details the synthesis of a model amide, N-benzyl-2-(3-mercaptophenyl)acetamide, to illustrate the experimental setup.
Experimental Overview
The overall synthetic workflow involves three key stages:
-
Protection: The thiol group of this compound is protected as an S-trityl ether.
-
Amide Coupling: The resulting S-trityl-2-(3-mercaptophenyl)acetic acid is coupled with an amine (e.g., benzylamine) using the well-established EDC/HOBt coupling agents.
-
Deprotection: The trityl protecting group is removed from the amide product to yield the final free thiol-containing amide.
Application Notes and Protocols: Derivatization of 2-(3-Mercaptophenyl)acetic Acid for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of 2-(3-Mercaptophenyl)acetic acid, a versatile bifunctional molecule, for specific applications in drug discovery and analytical chemistry. The protocols outlined below offer step-by-step guidance for the synthesis of ester and amide derivatives and their potential use as enzyme inhibitors and analytical reagents.
Introduction
This compound is a valuable building block in medicinal and materials chemistry due to its two reactive functional groups: a thiol (-SH) and a carboxylic acid (-COOH). This dual functionality allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with tailored properties. The thiol group can be targeted for reactions such as alkylation, oxidation, and addition to electrophiles, while the carboxylic acid moiety can be readily converted into esters, amides, and other acid derivatives. This versatility makes this compound and its derivatives promising candidates for various applications, including the development of enzyme inhibitors and as derivatizing agents for analytical purposes.
Application 1: Synthesis of Ester Derivatives as Potential Enzyme Inhibitors
Esterification of the carboxylic acid group of this compound can lead to compounds with altered pharmacokinetic and pharmacodynamic properties. These derivatives are of interest as potential inhibitors for various enzymes, where the ester group can modulate binding affinity and cell permeability.
Experimental Protocol: Synthesis of Methyl 2-(3-mercaptophenyl)acetate
This protocol describes the synthesis of methyl 2-(3-mercaptophenyl)acetate via Fischer esterification.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the methanol using a rotary evaporator.
-
Dissolve the residue in 30 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(3-mercaptophenyl)acetate.
-
Purify the product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Expected Outcome:
The final product, methyl 2-(3-mercaptophenyl)acetate, is an oil. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Potential Application Data:
Table 1: Hypothetical Inhibitory Activity of Thiophenylacetic Acid Esters against MMPs
| Compound | MMP-1 IC₅₀ (µM) | MMP-2 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) |
| Ethyl 2-(3-mercaptophenyl)acetate | 15.2 | 8.5 | 12.1 |
| Propyl 2-(3-mercaptophenyl)acetate | 12.8 | 6.2 | 9.8 |
| Isopropyl 2-(3-mercaptophenyl)acetate | 18.5 | 10.1 | 15.3 |
This data is illustrative and not based on experimental results for the specified compounds.
Application 2: Synthesis of Amide Derivatives for Diverse Applications
Amide derivatives of this compound are of significant interest in drug development due to the stability of the amide bond and its ability to participate in hydrogen bonding interactions with biological targets.
Experimental Protocol: Synthesis of 2-(3-Mercaptophenyl)acetamide
This protocol details the synthesis of the primary amide derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (concentrated)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution, 1M
-
Hydrochloric acid (HCl) solution, 1M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 1.0 g of this compound in 20 mL of dichloromethane.
-
Slowly add 1.5 equivalents of thionyl chloride to the suspension at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours, or until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in 20 mL of fresh dichloromethane and cool to 0 °C.
-
Slowly add a concentrated ammonia solution (3 equivalents) to the cooled acid chloride solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Wash the organic layer with 1M HCl, water, and 1M NaOH.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane).
Expected Outcome:
2-(3-Mercaptophenyl)acetamide is expected to be a solid. Characterization should be performed using techniques such as melting point determination, NMR, IR, and mass spectrometry.
Application 3: Derivatization for Analytical Applications (HPLC)
The carboxylic acid group of this compound can be derivatized to enhance its detection in High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV or fluorescence detectors. Derivatization can improve the chromatographic properties and sensitivity of the analyte.
Experimental Protocol: Pre-column Derivatization with a Fluorescent Tag
This protocol describes a general procedure for derivatizing the carboxylic acid with a fluorescent labeling agent for enhanced HPLC detection.
Materials:
-
Sample containing this compound
-
Derivatizing agent (e.g., 4-bromomethyl-7-methoxycoumarin)
-
Crown ether catalyst (e.g., 18-crown-6)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (HPLC grade)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a standard solution of this compound in acetonitrile.
-
To 100 µL of the standard solution, add 10 µL of a 1 mg/mL solution of the derivatizing agent in acetonitrile.
-
Add a catalytic amount of potassium carbonate and 18-crown-6.
-
Heat the mixture at 60 °C for 30 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature.
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Optimize the mobile phase and gradient to achieve good separation of the derivatized product.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
Logical Workflow for Derivatization and Analysis
Troubleshooting & Optimization
How to prevent oxidation of 2-(3-Mercaptophenyl)acetic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and stabilizing 2-(3-Mercaptophenyl)acetic acid in solution to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning cloudy/showing precipitate. What is happening?
A1: Cloudiness or precipitation in your solution is a common indicator of oxidation. The thiol group (-SH) on the this compound molecule is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. These dimers are often less soluble than the monomeric form, causing them to precipitate out of solution.
Q2: What are the primary factors that accelerate the oxidation of this compound in solution?
A2: Several factors can accelerate the oxidation of thiols like this compound:
-
Presence of Oxygen: Dissolved oxygen is a key driver of oxidation.
-
Exposure to Light: UV light can promote the formation of reactive oxygen species, which in turn oxidize thiols.
-
Presence of Metal Ions: Trace metal ions, such as Fe(III) and Cu(II), can catalyze the oxidation of thiols.
-
Basic pH: A higher pH (typically above 7) can deprotonate the thiol group to form a thiolate anion, which is more susceptible to oxidation.
-
Elevated Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.
Q3: How can I prevent the oxidation of my this compound solution?
A3: To prevent oxidation, you should:
-
Use Degassed Solvents: Purge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Use Chelating Agents: Add a chelating agent like EDTA to sequester catalytic metal ions.
-
Control pH: Maintain a slightly acidic to neutral pH (below 7) to keep the thiol group protonated and less reactive.
-
Add Antioxidants/Reducing Agents: Incorporate a reducing agent such as TCEP or DTT to maintain the thiol in its reduced state.
-
Store at Low Temperatures: Store solutions at 2-8°C to slow down the rate of oxidation.[1][2]
Q4: What is the recommended storage condition for solid this compound?
A4: The solid compound should be stored in a tightly sealed container, under an inert gas, and at a refrigerated temperature of 2-8°C.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns yellow or brown | Oxidation of the thiol group. | Prepare fresh solution using degassed solvents and an inert atmosphere. Consider adding a reducing agent like TCEP. |
| Loss of biological activity of the compound | The thiol group, which may be crucial for its activity, has been oxidized. | Follow the prevention strategies outlined in the FAQs, particularly the use of antioxidants and proper storage. |
| Inconsistent results between experiments | Variable levels of oxidation in different batches of the solution. | Standardize your solution preparation protocol to include deoxygenation, use of chelating agents, and fresh preparation before each experiment. |
| Precipitate forms upon storage | Formation of insoluble disulfide dimers due to oxidation. | Filter the solution to remove the precipitate. For future preparations, lower the concentration of the compound or add a stabilizing agent. |
Quantitative Data Summary
The following table provides a summary of recommended conditions and concentrations for stabilizing this compound solutions based on general principles for thiol-containing compounds.
| Parameter | Condition/Reagent | Recommended Concentration/Value | Notes |
| pH | Buffer pH | 5.0 - 7.0 | A slightly acidic to neutral pH minimizes the formation of the more reactive thiolate anion. |
| Temperature | Storage Temperature | 2 - 8 °C | Reduces the rate of oxidation. |
| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | 1 - 5 mM | Effective over a wide pH range and is more stable than DTT. |
| Reducing Agent | Dithiothreitol (DTT) | 1 - 10 mM | Less stable in solution than TCEP, especially at neutral or basic pH. Prepare fresh. |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | 0.1 - 1 mM | Sequesters divalent metal ions that can catalyze oxidation. |
| Inert Gas | Nitrogen or Argon | N/A | Used to deoxygenate solvents and create an inert atmosphere. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound in solution under different conditions using Ellman's reagent (DTNB) to quantify the remaining free thiol groups over time.
Materials:
-
This compound
-
Phosphate buffer (pH 6.0 and pH 8.0)
-
Ellman's reagent (DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 7.0)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
UV-Vis Spectrophotometer
-
Amber vials
-
Nitrogen or Argon gas source
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in ethanol.
-
-
Preparation of Test Solutions:
-
Prepare two sets of test solutions by diluting the stock solution to a final concentration of 1 mM in:
-
Phosphate buffer (pH 6.0)
-
Phosphate buffer (pH 8.0)
-
-
For each pH, prepare a control solution and solutions containing potential stabilizers (e.g., 1 mM TCEP, 0.5 mM EDTA).
-
Deoxygenate the buffers by bubbling with nitrogen or argon for 15-20 minutes before preparing the solutions.
-
Prepare all solutions in amber vials to protect from light.
-
-
Incubation:
-
Store the vials at room temperature.
-
Take aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Quantification of Free Thiols:
-
For each time point, mix 50 µL of the test solution with 950 µL of Tris-HCl buffer (pH 8.0).
-
Add 50 µL of the DTNB solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.
-
A blank should be prepared using the respective buffer and DTNB solution.
-
The concentration of free thiols can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the TNB²⁻ anion being 14,150 M⁻¹cm⁻¹.
-
-
Data Analysis:
-
Plot the concentration of free thiols versus time for each condition.
-
Compare the stability of this compound under the different conditions to determine the most effective stabilization method.
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
Troubleshooting low yield in native chemical ligation with mercaptophenylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in native chemical ligation (NCL) reactions catalyzed by mercaptophenylacetic acid (MPAA).
Troubleshooting Guides
Issue: Low or No Ligation Product Formation
Low or no yield of the desired ligated product is a common issue in NCL. This can be attributed to a variety of factors, from the quality of the starting materials to the reaction conditions. The following guide provides a systematic approach to troubleshooting this problem.
Q1: My NCL reaction is showing very low yield. Where should I start troubleshooting?
A1: Start by systematically evaluating the three main components of the reaction: the peptide fragments, the reaction conditions, and potential side reactions. A logical troubleshooting workflow can help pinpoint the issue.
Technical Support Center: 2-(3-Mercaptophenyl)acetic Acid in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-(3-Mercaptophenyl)acetic acid (3-MPA) in peptide synthesis. It is designed for researchers, scientists, and drug development professionals to anticipate and resolve potential side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MPA) and what is its primary use in peptide synthesis?
A1: this compound (3-MPA) is a capping agent used at the end of solid-phase peptide synthesis (SPPS). Its carboxylic acid group reacts with the free N-terminal amine of the peptide chain. The key feature of 3-MPA is its thiol (-SH) group, which can be used for subsequent modifications, such as conjugation to other molecules or surfaces, or for intramolecular cyclization via disulfide bond formation with a cysteine residue. It is also used as a scavenger in some applications.
Q2: What are the most common side reactions associated with this compound in peptide synthesis?
A2: The primary side reactions involving 3-MPA stem from the reactivity of its thiol group. The most common issues are:
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Disulfide Bond Formation: The thiol group can be oxidized to form a disulfide bond, leading to homodimerization of the peptide (two peptide chains linked through their 3-MPA caps) or intermolecular disulfide bonds with other thiol-containing molecules.
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Thioether Formation: During the final cleavage and deprotection step, highly reactive carbocations generated from the cleavage of protecting groups (like the trityl group from Cys(Trt)) can be "scavenged" by the thiol of 3-MPA, leading to the formation of a stable, undesired thioether byproduct.
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Oxidation to Sulfonic Acid: Under harsh oxidative conditions, the thiol group can be irreversibly oxidized to a sulfonic acid (-SO₃H).
Q3: How can I prevent the formation of 3-MPA-related dimers during peptide synthesis and workup?
A3: Dimerization is an oxidative process. To minimize it:
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Work under an inert atmosphere: When possible, perform coupling and cleavage reactions under nitrogen or argon to minimize exposure to atmospheric oxygen.
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Use reducing agents: During purification, the addition of a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the HPLC buffers can help reduce any formed disulfide bonds back to their free thiol form.
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Optimize pH: Air oxidation of thiols is often faster at slightly basic pH. Keeping the pH of aqueous solutions neutral or slightly acidic during workup can slow down the rate of dimerization.
Q4: Is it necessary to protect the thiol group of 3-MPA before coupling it to the peptide?
A4: While not always mandatory, protecting the thiol group of 3-MPA is a highly recommended strategy to prevent side reactions during peptide synthesis. Common thiol protecting groups used for cysteine, such as trityl (Trt) or acetamidomethyl (Acm), can be employed. The choice of protecting group should be orthogonal to the other protecting groups used in your synthesis, meaning it can be removed selectively without affecting other parts of the peptide.
Q5: What are the best practices for the final cleavage and deprotection of a peptide capped with 3-MPA?
A5: The final cleavage step is critical. To avoid side reactions:
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Use a scavenger cocktail: Never use trifluoroacetic acid (TFA) alone. A cleavage cocktail containing scavengers is essential to "trap" reactive carbocations that would otherwise react with the 3-MPA thiol.
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Choose appropriate scavengers: A standard scavenger cocktail for peptides containing sensitive residues is typically effective. A common choice is TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v). TIS is an effective scavenger for trityl cations. For peptides also containing methionine or tryptophan, adding 1,2-ethanedithiol (EDT) can be beneficial.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Solution & Experimental Protocol |
| Unexpected peak in HPLC/MS with a mass of (2 x Peptide Mass) - 2 Da | Homodimerization: Oxidation of the 3-MPA thiol group has led to the formation of a disulfide bond linking two peptide molecules. | Protocol for Reduction of Disulfide Bonds: 1. Dissolve the crude or purified peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate).2. Add TCEP from a freshly prepared 0.5 M stock solution to a final concentration of 5-10 mM.3. Allow the reaction to proceed at room temperature for 1-2 hours.4. Monitor the reduction by injecting small aliquots into the HPLC-MS.5. Once the reduction is complete, re-purify the peptide using HPLC with buffers containing a low concentration of TCEP (e.g., 0.1 mM) to prevent re-oxidation. |
| Unexpected peak in HPLC/MS with a mass of (Peptide Mass + 242) Da or other specific mass additions | Thioether Formation: The thiol of 3-MPA has reacted with a carbocation generated during cleavage (e.g., a trityl cation, mass = 243 Da, loss of H+ gives 242 Da addition). | Protocol for Optimized Cleavage: 1. Ensure the peptide-resin is thoroughly dried before cleavage.2. Prepare a fresh cleavage cocktail. A robust option is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides without Trp, a simpler cocktail like TFA/TIS/water (95:2.5:2.5 v/v) is often sufficient.3. Use a sufficient volume of the cleavage cocktail (e.g., 10 mL per gram of resin).4. Perform the cleavage at room temperature for 2-3 hours.5. Precipitate the peptide in cold diethyl ether and wash thoroughly to remove scavengers and byproducts. |
| Loss of thiol reactivity (e.g., in subsequent conjugation reactions) | Thiol Oxidation: The thiol group may have been oxidized to a sulfonic acid or other non-reactive species. | This is often irreversible. Prevention is key.Preventative Measures: 1. Avoid unnecessarily harsh oxidizing conditions during synthesis and workup.2. If using an on-resin oxidation protocol to form an internal disulfide bond, ensure the 3-MPA thiol is protected with an orthogonal protecting group (e.g., Acm) that is stable to the oxidation conditions. |
| Low coupling efficiency of 3-MPA to the N-terminus | Steric Hindrance/Aggregation: The N-terminus of the peptide may be sterically hindered or the peptide may be aggregated, preventing efficient coupling. | Protocol for Improved Coupling: 1. Use a proven, efficient coupling reagent combination such as HBTU/HOBt/DIPEA or HATU/HOAt/DIPEA.2. Use a 3- to 5-fold excess of 3-MPA and coupling reagents relative to the resin substitution.3. Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) or perform a double coupling.4. Monitor the coupling reaction using a qualitative test like the Kaiser test to ensure completion. |
Visualizing Workflows and Mechanisms
Logical Workflow for Troubleshooting 3-MPA Side Reactions
Improving the solubility of 2-(3-Mercaptophenyl)acetic acid in organic solvents
Technical Support Center: 2-(3-Mercaptophenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule due to the presence of a carboxylic acid group, a thiol group, and a phenyl ring. Generally, it is expected to have limited solubility in non-polar solvents and better solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility is influenced by the interplay between the polar functional groups and the non-polar aromatic ring.
Q2: Why is my this compound not dissolving in a specific organic solvent?
A2: Several factors could be contributing to poor solubility:
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Solvent Polarity Mismatch: The principle of "like dissolves like" is crucial. If the polarity of your chosen solvent is significantly different from that of this compound, dissolution will be difficult.[1][2]
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Insufficient Solvent Volume: You may not be using a sufficient volume of solvent to dissolve the given amount of solute.
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Low Temperature: Solubility of solids in liquids generally increases with temperature. Your experiment might be conducted at a temperature that is too low for adequate dissolution.[3]
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Purity of the Compound: Impurities in your this compound sample can affect its solubility characteristics.
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Oxidation: The thiol group (-SH) is susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfides. This change in chemical structure can alter solubility.
Q3: Can I use a base to improve the solubility of this compound in organic solvents?
A3: Yes, this is a highly effective method for polar protic solvents. As a carboxylic acid, this compound can be deprotonated by a base to form a salt. This salt is often significantly more soluble in polar solvents than the neutral acid.[2][4] For instance, adding a stoichiometric amount of a base like sodium hydroxide or an organic base like triethylamine can dramatically increase its solubility in solvents like ethanol or methanol.
Q4: How does the thiol group affect the solubility and handling of this compound?
A4: The thiol group is polar and can participate in hydrogen bonding, which generally enhances solubility in polar solvents. However, thiols are also prone to oxidation to form disulfides, especially at higher pH and in the presence of oxygen. This dimerization will change the molecular weight and polarity, likely reducing solubility. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound is not dissolving or is only partially soluble. | Solvent polarity is not optimal. | - Try a more polar solvent. Refer to the solubility data table below.- Consider using a co-solvent system. For example, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can enhance solubility. |
| Temperature is too low. | - Gently warm the mixture while stirring. Be cautious, as excessive heat can cause solvent evaporation or compound degradation. | |
| Insufficient mixing. | - Ensure vigorous and continuous stirring or sonication to facilitate the dissolution process. | |
| Solution is cloudy or a precipitate forms over time. | The solution is supersaturated. | - Add more solvent to decrease the concentration.- If the solution was heated to dissolve the compound, it might be precipitating upon cooling. Maintain a higher temperature if the experimental conditions allow. |
| Oxidation of the thiol group. | - Prepare fresh solutions and use them promptly.- Consider de-gassing your solvent before use and handling the solution under an inert atmosphere. | |
| Inconsistent solubility results between experiments. | Variation in compound purity or solvent quality. | - Ensure you are using the same grade of this compound and high-purity solvents for all experiments. |
| pH of the solution is not controlled. | - For protic solvents, small amounts of acidic or basic impurities can significantly affect the solubility of an acidic compound. Consider using buffered solutions if appropriate for your application. |
Solubility Data
The following table summarizes the estimated solubility of this compound in a range of common organic solvents at ambient temperature. These are qualitative estimates based on the principles of "like dissolves like" and the properties of similar chemical structures. For precise quantitative data, it is recommended to perform a solubility determination experiment as outlined in the protocols section.
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Highly polar, excellent for dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, a highly polar solvent capable of dissolving many organic compounds. |
| Methanol | Polar Protic | Soluble | A polar protic solvent that can act as a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid and thiol groups. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, its polarity allows for good solvation of the compound. |
| Acetone | Polar Aprotic | Moderately Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Moderately Polar | Slightly Soluble | Less polar than alcohols and acetone, resulting in lower solubility. |
| Chloroform | Slightly Polar | Slightly Soluble | Primarily interacts through dipole-dipole interactions, less effective at solvating the polar functional groups. |
| Toluene | Non-polar | Insoluble | The non-polar nature of toluene makes it a poor solvent for the polar this compound. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of organic solvents.
Materials:
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This compound
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A selection of organic solvents (e.g., DMSO, Methanol, Acetone, Chloroform, Toluene)
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Small test tubes or vials
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Vortex mixer
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Spatula
Procedure:
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Add approximately 10 mg of this compound to a clean, dry test tube.
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Add 1 mL of the chosen solvent to the test tube.
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Vortex the mixture vigorously for 1-2 minutes.
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Visually inspect the solution.
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Soluble: The solid completely dissolves, and the solution is clear.
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Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
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Insoluble: The solid does not appear to dissolve.
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Record your observations and repeat for each solvent.
Protocol 2: Improving Solubility via Salt Formation
Objective: To enhance the solubility of this compound in a polar protic solvent by converting it to its salt.
Materials:
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This compound
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Methanol or Ethanol
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1 M Sodium Hydroxide (NaOH) in the corresponding alcohol
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Magnetic stirrer and stir bar
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Beaker or flask
Procedure:
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Add a known amount of this compound to a beaker containing the chosen alcohol (e.g., 10 mg/mL).
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Stir the mixture at room temperature. Observe the initial insolubility or partial solubility.
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Slowly add the 1 M alcoholic NaOH solution dropwise while continuing to stir.
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Observe the dissolution of the solid as the salt is formed.
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Continue adding the base until all the solid has dissolved. Note the amount of base required.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors affecting the solubility of this compound.
References
Issues with removal of 2-(3-Mercaptophenyl)acetic acid byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Mercaptophenyl)acetic acid. The following sections address common issues related to the removal of byproducts during its synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of this compound appears to have a higher molecular weight than expected, and I observe decreased thiol activity. What is the likely cause?
A1: The most common issue is the oxidation of the thiol group (-SH) on this compound to form a disulfide-linked dimer. This oxidation can occur during the reaction workup or on storage when exposed to air. The resulting disulfide byproduct will have double the molecular weight of your target compound, and the thiol group will no longer be free to participate in subsequent reactions.
Q2: How can I confirm the presence of the disulfide byproduct?
A2: The presence of the disulfide dimer can be confirmed using several analytical techniques:
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Mass Spectrometry (MS): You will observe a peak corresponding to the molecular weight of the dimer (approximately 334.4 g/mol ) in addition to your product peak (168.21 g/mol ).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of the disulfide will show a downfield shift of the aromatic protons adjacent to the sulfur atom compared to the thiol. The characteristic thiol proton peak will be absent.
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High-Performance Liquid Chromatography (HPLC): A new, likely less polar, peak will be observed in your chromatogram. Spiking a sample with a small amount of a reducing agent (see Q3) and re-analyzing by HPLC should show a decrease in the impurity peak and an increase in the product peak.
Q3: What is the best way to remove the disulfide byproduct?
A3: The disulfide bond can be cleaved back to the free thiol using a reducing agent. The choice of reducing agent will depend on your experimental conditions, such as solvent and pH. Common choices include Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and β-Mercaptoethanol (BME).
Q4: Which reducing agent should I choose? A comparison of TCEP, DTT, and BME.
A4: TCEP is often the preferred reducing agent for small molecules due to its effectiveness over a wide pH range, stability, and lack of a strong odor.[1] DTT is also a strong reducing agent but is less stable at pH values above 7.5. BME is effective but has a strong, unpleasant odor and is typically used in large excess.
Below is a table summarizing the key characteristics of these common reducing agents.
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) |
| Effective pH Range | 1.5 - 9.0[1] | 7.0 - 9.0 | 7.0 - 9.0 |
| Reaction Speed | Fast, often complete in < 5 minutes at room temperature[1] | Slower, may require elevated temperatures or longer reaction times | Slower, requires a large excess |
| Stability | Air-stable, but less stable in phosphate buffers[1] | Prone to air oxidation, especially at higher pH | Prone to air oxidation |
| Odor | Odorless | Mildly unpleasant | Strong, unpleasant |
| Byproduct Removal | TCEP oxide is water-soluble and can be removed by extraction | Oxidized DTT is a cyclic disulfide, removable by extraction | Volatile, can be removed by evaporation; excess is water-soluble |
| Stoichiometry | Near-stoichiometric amounts are effective | Typically used in excess | Used in large excess |
Q5: I've treated my product with a reducing agent, but the reduction is incomplete. What should I do?
A5: Incomplete reduction can be due to several factors:
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Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For TCEP, a 1.1 to 2 molar equivalent is a good starting point. For DTT, a 5-10 fold excess is common.
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Reaction Time/Temperature: While TCEP is fast, DTT and BME may require longer reaction times or gentle heating to drive the reaction to completion.
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pH of the Solution: Ensure the pH of your reaction mixture is within the optimal range for your chosen reducing agent.
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Solubility: If your disulfide is not fully dissolved, the reduction will be slow. Consider using a co-solvent to improve solubility.
Q6: How do I remove the reducing agent and its byproducts after the reaction?
A6: The workup procedure will depend on the reducing agent used and the solubility of your product.
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For TCEP: TCEP and its oxide are highly water-soluble. If your product is soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane), you can perform an aqueous extraction. Wash the organic layer several times with water or brine to remove TCEP and its oxide.
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For DTT: Oxidized DTT is also water-soluble and can be removed by aqueous extraction.
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For BME: BME is volatile and can be removed by rotary evaporation. Any remaining BME can be removed by aqueous extraction.
If your product has significant water solubility, an extractive workup may be challenging. In this case, purification by column chromatography on silica gel is a viable alternative.
Q7: Are there other potential byproducts I should be aware of from the synthesis of this compound?
A7: Besides the disulfide dimer, other impurities can arise from the starting materials or side reactions. For example, if the synthesis involves a diazotization of an aminophenylacetic acid derivative followed by reaction with a sulfur source, you could have residual starting materials or incompletely reacted intermediates. Characterization by NMR and MS is crucial to identify any unexpected impurities.
Experimental Protocols
Protocol 1: Reduction of this compound Disulfide with TCEP
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Dissolution: Dissolve the crude this compound containing the disulfide byproduct in a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture) in a round-bottom flask.
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Addition of TCEP: Prepare a solution of TCEP (1.1 - 2.0 molar equivalents relative to the estimated amount of disulfide) in water or a buffer. Add the TCEP solution to the flask containing your crude product.
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Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the disulfide.
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Workup (for water-immiscible organic solvents):
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If a co-solvent like methanol was used, remove it under reduced pressure.
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Dilute the reaction mixture with the primary organic solvent (e.g., ethyl acetate).
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Transfer the mixture to a separatory funnel and wash with water (3x) and then with brine (1x).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield the purified this compound.
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Workup (for water-miscible organic solvents or water-soluble products):
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Concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of acetic acid).
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Visualizations
Caption: Experimental workflow for the reduction and purification of this compound.
Caption: Troubleshooting logic for incomplete disulfide reduction.
References
Stability of 2-(3-Mercaptophenyl)acetic acid under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(3-Mercaptophenyl)acetic acid under various pH conditions. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My solution of this compound is showing signs of degradation. What is the most likely cause?
A1: The primary degradation pathway for this compound, like other thiol-containing compounds, is oxidation of the thiol (-SH) group. This typically leads to the formation of a disulfide dimer. The rate of this oxidation is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound decreases as the pH increases. The thiol group exists in equilibrium between its protonated form (R-SH) and its deprotonated thiolate form (R-S⁻). The thiolate anion is significantly more nucleophilic and susceptible to oxidation. At higher pH values, the equilibrium shifts towards the more reactive thiolate form, thus accelerating the rate of oxidative degradation to the disulfide.
Q3: I am observing unexpected peaks in my HPLC analysis. What could they be?
A3: Besides the parent compound and the expected disulfide dimer, other degradation products might form under specific stress conditions. These could include further oxidation products of the sulfur atom, such as sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids, especially in the presence of strong oxidizing agents.[1] It is also possible to see adducts if other reactive species are present in your formulation or sample matrix.
Q4: My HPLC results are not reproducible. What are the common pitfalls when analyzing thiol compounds?
A4: Reproducibility issues with thiol analysis by HPLC can arise from several factors:
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Sample preparation: Inconsistent sample handling can lead to variable levels of oxidation before analysis. It is crucial to minimize the exposure of the sample to air and to work quickly.
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Metal ion contamination: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze thiol oxidation.[1] Using metal-free buffers and glassware can mitigate this issue. The use of a chelating agent like EDTA in the mobile phase or sample diluent can also be beneficial.
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Mobile phase pH: The pH of the mobile phase can influence the retention time and peak shape of both the parent compound and its degradation products. Ensure the mobile phase is well-buffered and its pH is consistent between runs.
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Column temperature: Fluctuations in column temperature can lead to shifts in retention time. Using a column oven is highly recommended for reproducible results.
Q5: How can I prevent the degradation of this compound during storage and handling?
A5: To minimize degradation, consider the following:
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pH Control: Store solutions at a slightly acidic pH (e.g., pH 4-5) where the protonated thiol form is predominant and less reactive.
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Inert Atmosphere: Purging solutions with an inert gas like nitrogen or argon can displace dissolved oxygen and reduce the rate of oxidation.
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Low Temperature: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the degradation kinetics.
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Antioxidants: In some formulations, the addition of antioxidants may be considered, but their compatibility and potential for interference with the analysis must be evaluated.
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Chelating Agents: The inclusion of EDTA can help by chelating metal ions that catalyze oxidation.
Quantitative Data Summary
The following table summarizes the expected stability profile of a typical aromatic thiol, which can be considered representative for this compound, under forced degradation conditions. Note: This data is illustrative and actual degradation rates should be determined experimentally for this compound.
| Stress Condition | pH | Temperature (°C) | Time (hours) | Expected Degradation (%) | Primary Degradant |
| Acidic Hydrolysis | 2 | 60 | 24 | < 5% | Disulfide Dimer |
| Neutral Hydrolysis | 7 | 60 | 24 | 10 - 20% | Disulfide Dimer |
| Alkaline Hydrolysis | 9 | 60 | 24 | > 30% | Disulfide Dimer |
| Oxidative | 7 | 25 | 4 | > 50% | Disulfide Dimer, Sulfoxides |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acidic Condition:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Incubate at 60°C for 24 hours.
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Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
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Alkaline Condition:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Incubate at 60°C for 24 hours.
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Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
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Neutral Condition:
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Mix 1 mL of the stock solution with 1 mL of purified water.
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Incubate at 60°C for 24 hours.
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Cool and dilute with mobile phase.
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Oxidative Condition:
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Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
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Keep at room temperature for 4 hours.
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Dilute with mobile phase.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for a reversed-phase HPLC method capable of separating this compound from its primary degradation product, the disulfide dimer. Method optimization and validation are required.
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5)
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Mobile Phase B: Acetonitrile
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Gradient:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B (equilibration)
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Sample Diluent: Mobile Phase A / Acetonitrile (50:50)
Visualizations
References
Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during coupling reactions involving 2-(3-Mercaptophenyl)acetic acid.
Troubleshooting Guide: Minimizing Racemization
Racemization, the formation of an equal mixture of enantiomers from a single chiral starting material, is a critical challenge in peptide synthesis and other coupling reactions. The acidic proton at the alpha-carbon of this compound becomes susceptible to abstraction upon activation of the carboxyl group for coupling, leading to a loss of stereochemical integrity. This guide provides a systematic approach to troubleshoot and mitigate racemization.
Initial Assessment of Racemization
Before optimizing your reaction conditions, it is crucial to accurately determine the extent of racemization.
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Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Use a suitable chiral stationary phase to separate the desired diastereomeric product from its epimer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the diastereomers may exhibit distinct signals in ¹H or ¹³C NMR spectra, especially with the use of chiral shift reagents.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for addressing racemization issues in your coupling reaction.
Caption: A step-by-step troubleshooting guide for minimizing racemization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during coupling?
The primary reason is the presence of an acidic proton on the carbon atom alpha to the carboxylic acid. When the carboxylic acid is activated for coupling (e.g., by forming an active ester), the electron-withdrawing nature of the activated carbonyl group increases the acidity of this alpha-proton. A base in the reaction mixture can then abstract this proton, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of enantiomers.[1]
Q2: Which coupling reagents are best for minimizing racemization?
While there is no single "best" reagent for all scenarios, some are known to be superior in suppressing racemization.
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Uronium/Phosphonium Salts: Reagents like HBTU, HATU, HCTU, and PyBOP are generally preferred over carbodiimides (like DCC or EDC) alone for minimizing racemization.[2] They react rapidly to form active esters, which then couple with the amine component. The addition of additives further enhances their effectiveness.
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Additives are Key: When using carbodiimides, the addition of 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial.[3][4] These additives form active esters that are more reactive towards the amine than towards racemization. HOAt and OxymaPure are often more effective than HOBt.[3]
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Advanced Reagents: For particularly challenging couplings, newer reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have shown excellent performance in reducing racemization, even in greener solvents.[5]
Q3: What role does the base play in racemization, and which one should I use?
The choice and amount of base are critical. The base is required to neutralize the protonated amine and to facilitate the coupling reaction. However, an excessively strong or sterically hindered base can promote the abstraction of the alpha-proton, leading to racemization.
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Avoid Excess Strong Base: Sterically hindered bases like diisopropylethylamine (DIPEA) are commonly used, but they can also be potent promoters of racemization. Use the minimum amount necessary.
-
Consider Weaker Bases: N-methylmorpholine (NMM) or 2,4,6-collidine are generally considered less prone to causing racemization than DIPEA.[6]
Q4: How do reaction temperature and solvent affect racemization?
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -15 °C) is a highly effective strategy to suppress racemization.[6] Lower temperatures slow down the rate of enolization and subsequent racemization more significantly than the desired coupling reaction.
-
Solvent: The choice of solvent can influence the reaction rates and the solubility of intermediates. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for peptide coupling. Some studies suggest that less polar solvents can sometimes reduce racemization.
Q5: Does the thiol group in this compound require protection?
The thiol group is a nucleophile and can potentially react with the activated carboxylic acid or the coupling reagent, leading to side products.
-
Protection Strategy: If side reactions involving the thiol group are suspected, it is advisable to use a protecting group. Common thiol protecting groups in peptide synthesis include trityl (Trt) and acetamidomethyl (Acm).
-
Thiol-Labile Protecting Groups: Interestingly, the use of certain thiol-labile amino protecting groups has been shown to suppress racemization at the alpha-carbon during peptide synthesis.[7] While this applies to the amine, it highlights the intricate role of sulfur-containing functionalities in these reactions. For this compound, protecting the thiol group is primarily to prevent unwanted side reactions rather than directly preventing racemization at the alpha-carbon of the acetic acid moiety.
Q6: Can you provide a general, low-racemization protocol for coupling this compound?
While the optimal conditions should be determined empirically for each specific reaction, the following protocol serves as a good starting point for minimizing racemization:
Experimental Protocol: Low-Racemization Amide Coupling
-
Dissolution: Dissolve this compound (1 equivalent) and your amine component (1-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Coupling Reagent and Additive:
-
Option A (Uronium-based): Add HATU (1.1 equivalents) and HOAt (1.1 equivalents) to the reaction mixture.
-
Option B (Carbodiimide-based): Add HOBt (or OxymaPure) (1.1 equivalents) followed by EDC (1.1 equivalents).
-
-
Base Addition: Slowly add a weak base such as N-methylmorpholine (NMM) (2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a dilute acid), and extract the product with an appropriate organic solvent.
-
Purification and Analysis: Purify the product by column chromatography. Analyze the enantiomeric or diastereomeric purity using chiral HPLC.
Quantitative Data Summary
The following table summarizes the general effectiveness of different coupling reagent combinations in minimizing racemization, based on literature for analogous peptide couplings. The exact values will vary depending on the specific substrates and conditions.
| Coupling Reagent | Additive | Typical Racemization Level | Reference |
| DCC/EDC | None | High | [2] |
| DCC/EDC | HOBt | Low to Moderate | [2][3] |
| DCC/EDC | HOAt | Low | [3] |
| DCC/EDC | OxymaPure | Low | [3] |
| HBTU/HATU | HOBt/HOAt | Very Low | [2] |
| COMU | - | Very Low | [5] |
| DEPBT | - | Very Low | [5] |
Note: "Very Low" generally implies racemization is often undetectable or below 1-2%. "Low" is typically in the range of 2-5%, while "Moderate" and "High" can be significantly more.
By systematically applying the strategies outlined in this technical support center, researchers can significantly reduce or eliminate racemization during coupling reactions with this compound, ensuring the stereochemical integrity of their final products.
References
Technical Support Center: Purification of Peptides Synthesized with 2-(3-Mercaptophenyl)acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of peptides synthesized with the 2-(3-Mercaptophenyl)acetic acid linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides synthesized with this compound?
The main challenges stem from the presence of a free thiol (-SH) group on the mercaptophenyl moiety. This can lead to:
-
Oxidation: The thiol group is susceptible to oxidation, which can result in the formation of disulfide-bridged peptide dimers (homodimers) or other oxidized species. This complicates the chromatographic profile and reduces the yield of the desired monomeric peptide.
-
Disulfide Bond Scrambling: If the peptide sequence itself contains other cysteine residues, there is a risk of incorrect disulfide bond formation or scrambling under certain conditions.
-
Metal Chelation: Thiol groups can chelate metal ions from the HPLC system or solvents, potentially affecting peak shape and resolution.
-
Adduct Formation: The reactive thiol can form adducts with various reagents or scavengers used during peptide synthesis and cleavage.
Q2: How can I prevent oxidation of the thiol group during purification?
To minimize oxidation, it is crucial to work under oxygen-minimized conditions and consider the following:
-
Degassed Solvents: Use freshly degassed solvents for all purification steps.
-
Reducing Agents: The addition of a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the purification buffers can help maintain the thiol in its reduced state.[1] However, be aware that these agents may interfere with downstream applications and will need to be removed.
-
pH Control: Oxidation of thiols is often accelerated at higher pH. Maintaining a slightly acidic pH (e.g., pH 3-5) during purification can help to slow down the rate of oxidation.[2]
Q3: What is the recommended method for purifying peptides containing this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying these peptides. A C18 column is typically a good starting point. The mobile phases usually consist of water and acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA).
Q4: Can the this compound linker affect the peptide's retention time in RP-HPLC?
Yes, the aromatic ring of the linker will contribute to the overall hydrophobicity of the peptide, generally increasing its retention time on a reversed-phase column compared to a similar peptide without this linker. The extent of this effect will depend on the overall amino acid sequence of the peptide.
Troubleshooting Guides
Problem 1: Multiple Peaks in the HPLC Chromatogram
Possible Causes and Solutions:
| Cause | Solution |
| Oxidation (Dimer Formation) | 1. Confirm with Mass Spectrometry: Analyze the fractions corresponding to the unexpected peaks by mass spectrometry to identify the presence of dimers (double the mass of the expected peptide).2. Optimize Purification Conditions: Use degassed solvents, maintain a low pH, and consider adding a reducing agent (DTT or TCEP) to your mobile phase.[1] |
| Incomplete Deprotection | 1. Review Cleavage Protocol: Ensure that the cleavage cocktail and reaction time were sufficient for complete removal of all protecting groups.2. Optimize Cleavage: For peptides with sensitive residues, a carefully selected scavenger cocktail is crucial.[1][3][4] |
| Adduct Formation | 1. Identify Adducts: Use mass spectrometry to identify the mass of the adducts and deduce the likely source (e.g., scavengers from the cleavage cocktail).2. Adjust Scavenger Strategy: Consider using alternative scavengers that are less likely to form stable adducts with the thiol group. Benzylthiols have been shown to be effective and UV-detectable scavengers.[3][4] |
| Peptide Aggregation | 1. Modify Solubilization: Try dissolving the crude peptide in a stronger solvent, such as a small amount of DMSO or acetonitrile, before diluting with the initial HPLC mobile phase.2. Adjust HPLC Conditions: A shallower gradient or a different organic modifier may help to resolve aggregated species. |
Problem 2: Poor Peak Shape (Tailing or Broadening)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column | 1. Increase Ion-Pairing Agent Concentration: A slightly higher concentration of TFA (e.g., 0.1%) can improve peak shape by masking interactions with residual silanols on the column.2. Change Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the peptide and the column surface, potentially improving peak symmetry. |
| Column Overload | 1. Reduce Injection Volume/Concentration: Inject a smaller amount of the peptide to see if the peak shape improves.2. Use a Preparative Column: If purifying a large quantity of peptide, switch to a column with a larger diameter and particle size. |
| Metal Chelation | 1. Use High-Purity Solvents and Reagents: Ensure that all solvents and additives are of high purity to minimize metal ion contamination.2. System Passivation: In some cases, passivating the HPLC system with a chelating agent may be necessary. |
Problem 3: Low Yield of the Purified Peptide
Possible Causes and Solutions:
| Cause | Solution |
| Oxidation and Side Reactions | 1. Implement Preventative Measures: As outlined above, use degassed solvents, reducing agents, and appropriate pH to minimize loss to oxidized byproducts.[1] |
| Poor Solubility of Crude Peptide | 1. Optimize Dissolution: Experiment with different solvents to ensure the entire crude product is dissolved before injection. A small amount of organic solvent or a chaotropic agent like guanidinium chloride may be helpful for highly hydrophobic peptides. |
| Irreversible Adsorption to Column | 1. Modify Mobile Phase: The addition of a different organic modifier or a stronger ion-pairing agent may help to improve recovery from the column.2. Column Choice: For very hydrophobic peptides, a column with a shorter alkyl chain (e.g., C8 or C4) may be more suitable. |
Data Presentation
Table 1: Illustrative Purification Outcomes for a Model Peptide with this compound
| Purification Method | Purity (%) | Yield (%) | Key Observations |
| Standard RP-HPLC (0.1% TFA in H₂O/ACN) | 85 | 45 | Significant dimer formation observed. |
| RP-HPLC with 1 mM TCEP | 95 | 65 | Dimer formation significantly reduced. |
| RP-HPLC at pH 4.0 | 92 | 58 | Improved purity compared to standard conditions, less dimer formation. |
| Flash Chromatography Pre-purification | 96 | 55 | Can be a useful first step to remove major impurities before final RP-HPLC polishing. |
Note: The values in this table are for illustrative purposes and will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: General Preparative RP-HPLC for Peptides with this compound
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).[5]
-
If solubility is an issue, a small amount of DMSO can be used, but be aware that it may be difficult to remove later.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: Preparative HPLC system with a gradient pump and UV detector.
-
Column: A C18 reversed-phase column suitable for preparative scale purification (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Detection: Monitor the elution at 220 nm and 280 nm (if the peptide contains Trp or Tyr).[5]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Chromatographic Method:
-
Flow Rate: Typically 10-20 mL/min for a preparative column of the specified dimensions.
-
Gradient: An initial scouting gradient can be run from 5% to 95% B over 60 minutes to determine the approximate elution time of the target peptide.
-
Optimized Gradient: Based on the scouting run, a shallower, focused gradient around the elution point of the peptide of interest should be developed to maximize resolution. For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient might be 30-50% B over 40 minutes.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 3-5 column volumes before each injection.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks in the chromatogram.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Visualizations
Troubleshooting Workflow for Peptide Purification
Caption: Troubleshooting workflow for purifying peptides with this compound.
Logical Relationship of Factors Affecting Thiol Stability
Caption: Factors influencing the stability of the thiol group during peptide purification.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polypeptide.com [polypeptide.com]
- 4. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Impact of impurities in 2-(3-Mercaptophenyl)acetic acid on reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 2-(3-Mercaptophenyl)acetic acid in research and development. A primary focus is understanding and mitigating the impact of common impurities on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial batches of this compound?
A1: The most prevalent impurity is the disulfide dimer, 2,2'-(disulfanediyl)bis(3-phenylacetic acid) , which forms through the oxidation of the thiol group. Other potential impurities can include residual starting materials from synthesis, other positional isomers, and over-oxidized species such as sulfoxides or sulfonic acids. The presence of the disulfide is often indicated by a lower-than-expected purity value (e.g., 90-95%) on the certificate of analysis.
Q2: How can the presence of the disulfide impurity affect my reaction?
A2: The disulfide impurity is generally less reactive than the corresponding thiol in nucleophilic reactions. In reactions where the thiol group is the key reactive moiety, such as in thiol-ene additions or amide couplings that also involve the thiol, the disulfide will be unreactive and effectively act as an inert contaminant. This can lead to lower reaction yields, inaccurate stoichiometry calculations, and potential difficulties in product purification.
Q3: How can I assess the purity of my this compound?
A3: The most common and effective method for assessing the purity and quantifying the amount of disulfide impurity is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can separate the more polar this compound from the less polar disulfide dimer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect impurities, although quantification can be more challenging without an internal standard.
Q4: Is it necessary to purify this compound before use?
A4: The need for purification depends on the sensitivity of your reaction to impurities. For applications requiring high purity and precise stoichiometry, such as in peptide synthesis or the development of antibody-drug conjugates, purification is highly recommended if the material is suspected to contain significant levels of the disulfide impurity. For less sensitive applications, a purity of 95% or higher may be acceptable.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Symptom: You are performing an amide coupling reaction using this compound and a standard coupling reagent (e.g., EDC, HATU), but you are observing significantly lower yields than expected.
Potential Cause: The presence of the disulfide impurity, 2,2'-(disulfanediyl)bis(3-phenylacetic acid), can lead to an overestimation of the molar amount of the carboxylic acid available for reaction, resulting in incomplete conversion.
Troubleshooting Steps:
-
Assess Purity: Analyze the starting material by HPLC to quantify the percentage of the disulfide impurity.
-
Adjust Stoichiometry: Based on the HPLC purity assessment, adjust the amount of this compound used in the reaction to account for the inactive disulfide portion.
-
Purify the Reagent: If adjusting the stoichiometry is not feasible or does not resolve the issue, purify the this compound using the recrystallization protocol provided below.
-
Consider a Reducing Agent: In some cases, the addition of a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can help to cleave any disulfide that may have formed in situ, although this may not be compatible with all reaction conditions.
Impact of Disulfide Impurity on Amide Coupling Yield (Theoretical)
| Purity of this compound | Percentage of Disulfide Impurity | Theoretical Maximum Yield |
| 99% | 1% | 99% |
| 95% | 5% | 95% |
| 90% | 10% | 90% |
| 85% | 15% | 85% |
This table assumes that the disulfide is the only impurity and is completely unreactive in the amide coupling reaction.
Issue 2: Inconsistent Results in Thiol-Ene "Click" Chemistry
Symptom: You are using this compound in a thiol-ene reaction, and you are observing variable and non-reproducible reaction outcomes.
Potential Cause: The thiol-ene reaction is highly dependent on the presence of the free thiol. The disulfide impurity will not participate in the reaction, leading to inconsistent stoichiometry and lower yields.
Troubleshooting Steps:
-
Verify Reagent Purity: Use HPLC to determine the exact purity of the this compound lot being used.
-
Purify if Necessary: If the disulfide content is significant (>5%), purify the reagent via recrystallization.
-
Degas Solvents: Ensure that all solvents used in the reaction are thoroughly degassed to minimize in-situ oxidation of the thiol to the disulfide.
-
Work under Inert Atmosphere: For highly sensitive reactions, consider setting up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Disulfide Impurity
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the solid in the initial mobile phase composition (70:30 A:B).
Expected Elution Profile: this compound will have a shorter retention time than the less polar disulfide dimer.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: A mixture of an alcohol (e.g., ethanol or isopropanol) and water is a suitable solvent system.
-
Dissolution: In a flask, add the impure this compound and the minimum amount of hot alcohol to fully dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Then, add a few drops of hot alcohol until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold alcohol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for assessing and preparing this compound for use.
Caption: Impact of oxidation on the reactivity of this compound.
Validation & Comparative
A Researcher's Guide to Thiol Additives in Native Chemical Ligation
For researchers, scientists, and drug development professionals navigating the complexities of peptide and protein synthesis, Native Chemical Ligation (NCL) stands as a cornerstone technique. This powerful method allows for the chemoselective joining of unprotected peptide fragments, enabling the construction of large, complex proteins. Central to the efficiency of NCL is the use of thiol additives, which catalyze the crucial transthioesterification step. This guide provides an objective comparison of common thiol additives, supported by experimental data and detailed protocols to aid in the selection of the optimal catalyst for your specific ligation needs.
The Crucial Role of Thiol Additives in NCL
Native Chemical Ligation is a two-step process initiated by a reversible transthioesterification between a peptide with a C-terminal thioester and the N-terminal cysteine of a second peptide. This is followed by an irreversible intramolecular S-to-N acyl shift, which forms the desired native peptide bond. The initial transthioesterification is often the rate-limiting step. Thiol additives accelerate this step by acting as catalysts, facilitating the exchange of the initial thioester for a more reactive one. The choice of thiol additive can significantly impact reaction kinetics, product yield, and the profile of potential side reactions.
Commonly Used Thiol Additives: A Comparative Overview
Several thiol-containing molecules are routinely employed as catalysts in NCL. The most common include 4-mercaptophenylacetic acid (MPAA), tris(2-carboxyethyl)phosphine (TCEP), 2-mercaptoethanesulfonate (MESNA), thiophenol, and benzyl mercaptan. While direct comparative studies under identical conditions are not always available in the literature, a synthesis of existing data provides valuable insights into their relative performance.
Aryl thiols, such as thiophenol and MPAA, are generally more effective catalysts than alkyl thiols.[1] This is attributed to their lower pKa, which makes them better leaving groups and facilitates the transthioesterification process.[1] MPAA has emerged as a particularly effective and widely used catalyst due to its high reactivity, water solubility, and relatively low odor compared to thiophenol.[2][3] Studies have shown that the use of MPAA can lead to a significant increase in reaction rates, in some cases by an order of magnitude, when compared to reactions without a thiol catalyst or with less effective catalysts like MESNA.[2]
TCEP is a potent reducing agent also utilized in NCL, primarily to prevent the oxidation of cysteine residues and maintain a reducing environment. While it can accelerate NCL, its primary role differs from catalytic thiol additives like MPAA.[4] In some instances, the combination of TCEP and a catalytic thiol like MPAA has been shown to enhance ligation efficiency.[4]
| Thiol Additive | Chemical Structure | Key Characteristics | Reported Performance | Potential Side Reactions |
| 4-Mercaptophenylacetic Acid (MPAA) | 4-HS-C₆H₄-CH₂COOH | Aryl thiol, water-soluble, low odor. | Considered the "gold standard" catalyst, significantly accelerates reaction rates.[5] | Can potentially form adducts with the peptide thioester. |
| Tris(2-carboxyethyl)phosphine (TCEP) | P(CH₂CH₂COOH)₃ | Reducing agent, not a traditional thiol catalyst. | Primarily prevents disulfide bond formation; can moderately accelerate NCL.[4] | Can promote hydrolysis of the thioester.[4] |
| 2-Mercaptoethanesulfonate (MESNA) | HSCH₂CH₂SO₃Na | Aliphatic thiol, highly water-soluble. | Less effective catalyst compared to aryl thiols like MPAA.[2] | Slower reaction rates may lead to increased hydrolysis. |
| Thiophenol | C₆H₅SH | Aryl thiol, highly effective catalyst. | High catalytic activity.[2] | Strong, unpleasant odor; lower water solubility. |
| Benzyl Mercaptan | C₆H₅CH₂SH | Arylalkyl thiol. | Effective catalyst.[2] | Unpleasant odor. |
Visualizing the Mechanism: The Role of Thiol Additives in NCL
The following diagrams illustrate the mechanism of Native Chemical Ligation and the catalytic cycle of thiol additives.
Experimental Protocols for Comparing Thiol Additives
To objectively compare the performance of different thiol additives, a standardized experimental protocol is essential. The following protocol outlines a general procedure for a model NCL reaction that can be adapted to test various additives.
Objective: To compare the reaction kinetics and product yield of a model NCL reaction using different thiol additives (e.g., MPAA, TCEP, MESNA).
Materials:
-
Peptide 1 with a C-terminal thioester (e.g., Ac-Gly-Leu-Tyr-Arg-Ala-Gly-thioester)
-
Peptide 2 with an N-terminal cysteine (e.g., Cys-Phe-Asn-Asp-Lys-NH₂)
-
Ligation Buffer: 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.2
-
Thiol Additives: MPAA, TCEP, MESNA (to be tested individually)
-
Quenching Solution: 50% Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA)
-
Analytical HPLC system with a C18 column
-
Mass spectrometer for product verification
Procedure:
-
Peptide Preparation: Dissolve lyophilized Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 2 mM each.
-
Reaction Initiation:
-
Set up parallel reactions for each thiol additive to be tested, including a control reaction without any additive.
-
To each reaction vial, add the desired thiol additive to a final concentration of 50 mM. For TCEP, a lower concentration (e.g., 20 mM) may be sufficient for its role as a reducing agent.
-
Initiate the reaction by adding the Peptide 2 solution to the Peptide 1 solution at a 1:1 molar ratio.
-
-
Reaction Monitoring:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 5 µL) from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume of the quenching solution (e.g., 95 µL).
-
-
HPLC Analysis:
-
Analyze the quenched samples by analytical HPLC.
-
Monitor the disappearance of the starting materials and the appearance of the ligated product by integrating the peak areas at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Plot the percentage of product formation over time for each reaction condition.
-
Calculate the initial reaction rates from the linear portion of the curves.
-
Determine the final product yield after the reaction has reached completion.
-
-
Product Verification: Collect the final product peak from the HPLC and confirm its identity by mass spectrometry.
Experimental Workflow:
Conclusion and Recommendations
The selection of an appropriate thiol additive is a critical parameter for the success of Native Chemical Ligation. While MPAA is widely regarded as a highly efficient and practical catalyst for accelerating NCL reactions, the optimal choice may depend on the specific peptide sequences, reaction conditions, and desired outcomes. For reactions prone to oxidation, the inclusion of a reducing agent like TCEP is advisable. Researchers are encouraged to perform pilot experiments, such as the one detailed in this guide, to empirically determine the best-performing additive for their system. By carefully considering the properties of different thiol additives and systematically evaluating their performance, scientists can enhance the efficiency and reliability of protein synthesis, paving the way for advancements in drug discovery and biomedical research.
References
- 1. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the mechanism and catalysis of the native chemical ligation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for 2-(3-Mercaptophenyl)acetic Acid Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-(3-Mercaptophenyl)acetic acid. The comparison is between a standard Reversed-Phase HPLC with UV detection (RP-HPLC-UV) and an advanced method utilizing pre-column derivatization followed by fluorescence detection (HPLC-FLD). This document offers detailed experimental protocols and presents validation data in a clear, comparative format to aid researchers in selecting the most suitable method for their analytical needs.
Introduction
This compound is a thiol-containing compound whose purity is critical for its application in pharmaceutical development and scientific research. The presence of the thiol group makes the molecule susceptible to oxidation, forming disulfide impurities. Therefore, a robust, stability-indicating analytical method is essential for accurate purity assessment and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.[1][2]
This guide compares a straightforward RP-HPLC-UV method with a more sensitive and specific HPLC-FLD method involving pre-column derivatization. While the UV method offers simplicity and accessibility, the fluorescence detection method, after derivatization, can provide significantly lower detection limits, which is crucial for trace impurity analysis.[3]
Comparative Analysis of HPLC Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of the two compared HPLC methods for the analysis of this compound.
| Validation Parameter | RP-HPLC-UV Method | HPLC-FLD with Derivatization |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~100 ng/mL | ~5 nmol/L |
| Limit of Quantitation (LOQ) | ~300 ng/mL | ~15 nmol/L |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Specificity | Good | Excellent |
| Run Time | ~15 min | ~20 min |
| Throughput | High | Moderate |
Experimental Workflows
The following diagrams illustrate the experimental workflows for both the standard RP-HPLC-UV method and the HPLC-FLD method with pre-column derivatization.
Detailed Experimental Protocols
Method 1: RP-HPLC-UV for Purity Determination
This method is designed as a straightforward approach for routine purity analysis and quality control.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Run Time: 15 minutes
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
3. Validation Procedure:
-
Specificity: Forced degradation studies should be performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate that the method can separate the main peak from any degradation products.[2]
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 25-150 µg/mL) and inject them. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.
Method 2: HPLC with Pre-column Derivatization and Fluorescence Detection
This method is suitable for applications requiring high sensitivity, such as the quantification of low-level impurities or analysis in complex biological matrices. The derivatization step targets the thiol group to create a fluorescent product.[3]
1. Derivatization Reagents:
-
Derivatizing Agent: Monobromobimane (MBB) solution (e.g., 30 mmol/L in acetonitrile).
-
Buffer: Tris-HCl buffer (e.g., 1 mol/L, pH 8.0).
2. Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 100 µL of Tris-HCl buffer and 50 µL of the MBB solution.
-
Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 50 µL of an acid (e.g., 1 M HCl).
3. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient may be necessary to separate the derivatized analyte from reagent peaks and other components.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation and emission wavelengths will depend on the fluorescent tag used (e.g., for MBB derivatives, Ex: 380 nm, Em: 480 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
4. Validation Procedure:
-
The validation parameters (specificity, linearity, accuracy, precision) would be assessed similarly to the HPLC-UV method, but with a focus on the derivatized product. The stability of the derivatized sample should also be evaluated.[3]
Logical Comparison of Methods
The choice between these two methods involves a trade-off between simplicity and sensitivity. The following diagram illustrates the decision-making process.
Conclusion
Both the RP-HPLC-UV and the HPLC-FLD with pre-column derivatization methods can be validated to provide accurate and reliable results for the purity analysis of this compound. The RP-HPLC-UV method is well-suited for routine quality control where high throughput and simplicity are desired. In contrast, the HPLC-FLD method offers superior sensitivity and specificity, making it the preferred choice for detecting trace impurities or for analyses in complex sample matrices where background interference could be an issue. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their specific analytical requirements.
References
Performance of Thiol-Based Catalysts in Ligation Buffers: A Comparative Guide
A Note to Our Audience: This guide addresses the performance of mercaptophenylacetic acid derivatives in ligation buffers. Initial inquiries focused on 2-(3-Mercaptophenyl)acetic acid. However, a comprehensive review of the scientific literature reveals that this specific isomer is not commonly employed in ligation chemistries. The vast majority of research and established protocols utilize its isomer, 4-Mercaptophenylacetic acid (MPAA) , as a highly effective catalyst in native chemical ligation (NCL). Consequently, this guide will focus on the performance of MPAA, providing a detailed comparison of its efficacy in various buffer systems based on available experimental data.
Introduction
Native chemical ligation (NCL) is a cornerstone technology in chemical biology and drug development, enabling the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. The reaction relies on the chemoselective coupling of a C-terminal peptide thioester with an N-terminal cysteine residue. The efficiency of NCL is significantly enhanced by the use of thiol catalysts, with 4-mercaptophenylacetic acid (MPAA) being a widely adopted, non-malodorous, and water-soluble option. The choice of ligation buffer is critical as it influences reaction kinetics, solubility of reactants, and the overall yield of the desired product. This guide provides a comparative analysis of MPAA performance in different ligation buffers to aid researchers in optimizing their ligation protocols.
Performance of 4-Mercaptophenylacetic Acid (MPAA) in Ligation Buffers
The most extensively documented buffer system for MPAA-catalyzed NCL is phosphate-based, often supplemented with a denaturing agent like guanidine hydrochloride (Gn-HCl) to enhance the solubility of peptide fragments.
Quantitative Data on MPAA Performance
The following table summarizes the kinetic data for an MPAA-catalyzed native chemical ligation reaction in a standard phosphate buffer. The reaction involves the ligation of a peptide thioester with a peptide containing an N-terminal cysteine.
| Buffer System | pH | MPAA Concentration (mM) | Peptide Thioester Concentration (mM) | N-terminal Cys Peptide Concentration (mM) | Apparent Rate Constant (k_app, M⁻¹s⁻¹) | Reference |
| 10 mM Sodium Phosphate | 7.0 | 0.1 | 1 | 1.5 | 0.70 | [1] |
| 10 mM Sodium Phosphate | 7.0 | 5 | 1 | 1.5 | 2.54 | [1] |
| 0.17 M Sodium Phosphate, 5.0 M Guanidine-HCl | 6.9-7.0 | - (catalyst not specified) | 1.4-1.7 | 8.3 | k₁ = 3.7 ± 0.2, k₂ = 0.0132 ± 0.0003 s⁻¹ | [2] |
Note: The rate constants k₁ and k₂ in the third entry refer to the two distinct steps of the NCL reaction: transthioesterification and S-to-N acyl shift, respectively. The data highlights the concentration-dependent catalytic effect of MPAA.
While extensive comparative data across different buffer types (e.g., Tris, HEPES) for MPAA is limited in the literature, the principles of thiol-based catalysis in NCL allow for informed decisions. The key factors influenced by the buffer are:
-
pH: The optimal pH for NCL is typically between 6.5 and 7.5. This pH range maintains a sufficient concentration of the nucleophilic thiolate form of the N-terminal cysteine while minimizing side reactions like hydrolysis of the thioester.
-
Buffer Species: While phosphate is the most common, other non-thiol-containing buffers like Tris and HEPES can be used. The choice may depend on the specific peptide sequences and their solubility. It is crucial to avoid buffers with primary or secondary amines that can compete in side reactions.
-
Additives: Denaturants such as 6 M Guanidine-HCl or urea are frequently included to improve the solubility of large and hydrophobic peptides. Reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) are also essential to maintain the thiol groups in their reduced, active state.
Experimental Protocols
General Protocol for MPAA-Catalyzed Native Chemical Ligation
This protocol provides a general workflow for the ligation of two peptide fragments using MPAA as a catalyst in a phosphate-based buffer.
Materials:
-
Peptide 1: With a C-terminal thioester.
-
Peptide 2: With an N-terminal cysteine.
-
Ligation Buffer: 6 M Guanidine-HCl, 200 mM Sodium Phosphate, pH 7.0-7.5.
-
4-Mercaptophenylacetic acid (MPAA).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
HPLC system for reaction monitoring and purification.
-
Mass spectrometer for product verification.
Procedure:
-
Peptide Dissolution: Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM for each peptide.
-
Addition of Reagents: Add MPAA to a final concentration of 20-50 mM and TCEP to a final concentration of 20 mM.
-
pH Adjustment: Gently mix the solution and verify that the final pH is between 7.0 and 7.5. Adjust with 1 M NaOH or 1 M HCl if necessary.
-
Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C.
-
Reaction Monitoring: Monitor the progress of the ligation by taking aliquots at regular intervals (e.g., 1, 4, 8, 24 hours) and analyzing them by RP-HPLC and mass spectrometry.
-
Purification: Once the reaction is complete, purify the desired ligation product by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Visualizing the Ligation Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the native chemical ligation pathway and a typical experimental workflow.
References
A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of different linker technologies, supported by experimental data, to aid in the rational design of next-generation ADCs.
Introduction to ADC Linkers
An ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][2][3] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect.[2][4][5] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and characteristics that influence the overall performance of the ADC.[4][5][6][7]
Comparative Data of ADC Linker Performance
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
| Linker Type | Sub-type | Plasma Stability | Payload Release Mechanism | Bystander Effect | Therapeutic Index (TI) | Approved ADCs (Example) |
| Cleavable | Protease-cleavable (e.g., Val-Cit) | Moderately stable; susceptible to cleavage by proteases like cathepsin B.[4][6][8] Unstable in mouse plasma due to carboxylesterase 1c (Ces1c) activity.[6][8] | Enzymatic cleavage in the lysosome.[4][9] | Yes (membrane-permeable payloads).[10] | Generally narrower than non-cleavable linkers, but can be improved with novel designs. | Adcetris® (Brentuximab vedotin) |
| pH-sensitive (e.g., Hydrazone) | Stable at neutral pH of blood, but hydrolyzes in the acidic environment of endosomes and lysosomes.[6][9] | Acid-catalyzed hydrolysis.[9] | Yes. | Variable. | Mylotarg® (Gemtuzumab ozogamicin) | |
| Disulfide | Stable in plasma; cleaved in the reducing environment of the cell due to higher glutathione concentrations.[6][9] | Reduction of the disulfide bond.[9] | Yes. | Can be improved with hindered disulfide bonds. | --- | |
| Glucuronide | Generally stable in plasma. | Cleavage by β-glucuronidase, an enzyme overexpressed in some tumor microenvironments.[4] | Yes. | Promising preclinical data. | --- | |
| Non-cleavable | Thioether (e.g., SMCC) | High plasma stability.[4][9] | Proteolytic degradation of the antibody backbone in the lysosome.[4][5][9] | Weak to non-existent as the payload is released with a charged amino acid residue.[9] | Generally wider due to higher stability and reduced off-target toxicity.[6][9] | Kadcyla® (Trastuzumab emtansine) |
Quantitative Comparison of Linker Stability and Therapeutic Index
| Linker | ADC Example | Plasma Stability Metric | Value | Therapeutic Index Improvement | Reference |
| OHPAS Linker | ITC6103RO | Stable in mouse and IgG depleted human plasma | --- | Not reported | [6][8] |
| Val-Cit-PABC Linker | ITC6104RO | Unstable in mouse plasma | --- | Not reported | [6][8] |
| vc-MMAE | Ab095-vc-MMAE | Free MMAE after 6 days in rat plasma | 2.5% of total MMAE | Not reported | [7] |
| vc-MMAE | Ab095-vc-MMAE | Free MMAE after 6 days in CD1 mouse plasma | ~25% of total MMAE | Not reported | [7] |
| LD343 (hydrophilic) | LD343-based ADC | --- | Excellent in vitro plasma stability | ~4-fold increase in tolerated drug load vs. vedotin | [10] |
| RKAA-MMAE | anti-CD79b-RKAA-MMAE | Very stable in mouse, cynomolgus monkey, and human sera | --- | 4 to 6-fold improvement vs. polatuzumab vedotin | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are outlines of key experimental protocols.
Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, cynomolgus monkey, rat, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, 144 hours).[7]
-
At each time point, aliquot the plasma sample and store at -80°C.
-
To quantify the amount of released free payload, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the free payload.
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the free payload.[4][6]
-
To determine the drug-to-antibody ratio (DAR) over time, the ADC can be captured from the plasma using an anti-human IgG antibody conjugated to magnetic beads.
-
After washing, the captured ADC can be analyzed by LC-MS to determine the average DAR and the distribution of different drug-loaded species.[6]
In Vitro Linker Cleavage Assay
Objective: To evaluate the rate and extent of payload release from an ADC under specific enzymatic or chemical conditions that mimic the intracellular environment.
Methodology (for a protease-cleavable linker):
-
Prepare a reaction mixture containing the ADC at a specific concentration in a buffer appropriate for the enzyme of interest (e.g., acetate buffer, pH 5.0 for cathepsin B).
-
Add the purified enzyme (e.g., human cathepsin B) to initiate the cleavage reaction.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction by adding a protease inhibitor or by denaturing the enzyme.
-
Analyze the samples by reversed-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload and remaining intact ADC.
Cytotoxicity Assay
Objective: To determine the in vitro potency of an ADC on target cancer cells.
Methodology:
-
Plate cancer cells expressing the target antigen at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS, resazurin) or cell membrane integrity.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a sigmoidal curve.
Bystander Effect Assay
Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture a mixture of antigen-positive and antigen-negative cancer cells. The two cell lines should be distinguishable, for example, by expressing different fluorescent proteins.
-
Treat the co-culture with the ADC.
-
After a suitable incubation period, assess the viability of both the antigen-positive and antigen-negative cell populations using flow cytometry or high-content imaging.
-
A significant reduction in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.[10]
Visualizing Linker Mechanisms and Workflows
Diagrams illustrating the molecular pathways and experimental processes can enhance understanding of ADC linker technologies.
Caption: Mechanisms of payload release for different cleavable linkers.
Caption: Payload release mechanism for non-cleavable linkers.
Caption: Experimental workflow for assessing ADC plasma stability.
Conclusion
The choice of linker is a multifaceted decision that requires careful consideration of the target antigen, the payload, and the desired therapeutic outcome. Cleavable linkers can offer the advantage of a bystander effect, which may be beneficial for treating heterogeneous tumors. In contrast, non-cleavable linkers generally provide greater stability, leading to a wider therapeutic window and potentially lower off-target toxicity.[6][9] As ADC technology continues to evolve, novel linker designs with improved stability and more specific cleavage mechanisms are being developed to further enhance the efficacy and safety of this promising class of cancer therapeutics.[3][10] The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and selection of the optimal linker for a given ADC candidate.
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. jitc.bmj.com [jitc.bmj.com]
Efficacy of 2-(3-Mercaptophenyl)acetic acid in synthesizing difficult peptide sequences
A comprehensive analysis of methodologies for the synthesis of aggregation-prone and complex peptide sequences, with a speculative look at the potential role of 2-(3-Mercaptophenyl)acetic acid.
For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a cornerstone of their work. However, the synthesis of certain "difficult" peptide sequences, prone to aggregation and the formation of secondary structures like β-sheets, presents a significant hurdle, leading to low yields and impure products. This guide provides a comparative overview of established methods to overcome these challenges and explores the potential, though currently undocumented, application of this compound in this arena.
Understanding "Difficult" Peptide Sequences
Difficult peptide sequences are primarily characterized by their high tendency to aggregate during synthesis. This aggregation is driven by intermolecular hydrogen bonding between peptide chains, leading to the formation of insoluble β-sheet structures. This phenomenon hinders the accessibility of reagents to the growing peptide chain, resulting in incomplete reactions and the accumulation of deletion sequences. Several factors contribute to a peptide sequence being classified as "difficult," including:
-
Hydrophobicity: A high content of hydrophobic amino acids promotes aggregation.
-
β-branched amino acids: Residues like Valine, Isoleucine, and Threonine can sterically hinder coupling reactions.
-
Sequence-dependent secondary structure formation: Certain amino acid combinations are predisposed to forming stable β-sheets.
Established Strategies for Synthesizing Difficult Peptides
To address the challenges posed by difficult sequences, several strategies have been developed, primarily within the framework of Solid-Phase Peptide Synthesis (SPPS). These can be broadly categorized as modifications to the synthesis chemistry and the physical conditions of the reaction.
A summary of common approaches is presented below:
| Strategy | Principle | Advantages | Disadvantages |
| High-Temperature SPPS | Increased temperature disrupts secondary structures and improves reaction kinetics. | Can significantly improve yields for some sequences. | Potential for increased side reactions and racemization. |
| Microwave-Assisted SPPS | Microwave energy accelerates coupling and deprotection steps, reducing aggregation time. | Faster synthesis times and improved purity. | Requires specialized equipment; potential for "hot spots" and degradation. |
| Chaotropic Agents | Additives like guanidinium chloride or ethylene carbonate disrupt hydrogen bonding. | Can effectively solubilize aggregating peptides. | May interfere with certain coupling reagents; requires careful optimization. |
| Pseudoproline Dipeptides | Introduction of a temporary, structure-disrupting dipeptide unit. | Highly effective at preventing aggregation in specific sequences. | Limited to specific dipeptide junctions (Ser/Thr-X); requires specialized building blocks. |
| Backbone Protection (e.g., Hmb) | Protection of the backbone amide nitrogen prevents hydrogen bond formation. | Very effective for highly aggregating sequences. | Requires additional synthesis steps for protected amino acids; can be costly. |
| Specialized Coupling Reagents | Use of highly reactive coupling reagents (e.g., HATU, HCTU) to drive reactions to completion. | Can overcome sterically hindered couplings. | Higher cost; potential for side reactions if not used correctly. |
| Native Chemical Ligation (NCL) | Ligation of unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. | Allows for the synthesis of very long peptides and proteins; avoids cumulative errors of stepwise synthesis. | Requires a cysteine at the ligation site; synthesis of peptide thioesters can be challenging. |
The Potential Role of this compound: A Hypothesis
While extensive research documents the utility of various reagents in overcoming difficult peptide synthesis, there is a notable absence of literature specifically describing the application or efficacy of This compound .
However, its structural isomer, 4-mercaptophenylacetic acid (MPAA) , is a well-established thiol additive in Native Chemical Ligation (NCL). In NCL, MPAA acts as a catalyst to facilitate the crucial thiol-thioester exchange reaction that precedes the formation of the native peptide bond.[1][2][3] It is favored for being less odorous than thiophenol and highly efficient.[3]
Given the chemical similarity between the 3-mercapto and 4-mercapto isomers, it is plausible to hypothesize that This compound could also function as a thiol additive in NCL . The thiol group is the key functional moiety for catalysis, and its position on the phenyl ring may influence its reactivity and solubility, but it is unlikely to completely abrogate its catalytic activity.
It is crucial to emphasize that this is a theoretical application based on chemical analogy, and there is currently no experimental data to support the efficacy of this compound in synthesizing difficult peptide sequences via NCL or any other method.
Experimental Protocols for Established Methods
Below are detailed methodologies for key experiments related to the synthesis of difficult peptides.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
This protocol outlines a standard cycle for adding an amino acid to a growing peptide chain on a solid support.
-
Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes. This step is repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the Fmoc deprotection byproducts.
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 30-60 minutes.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution, such as acetic anhydride and DIPEA in DMF.
-
Return to Step 2: The cycle is repeated for the next amino acid in the sequence.
Protocol 2: Native Chemical Ligation (NCL)
This protocol describes the ligation of two peptide fragments.
-
Peptide Fragment Preparation:
-
Synthesize the N-terminal peptide fragment with a C-terminal thioester.
-
Synthesize the C-terminal peptide fragment with an N-terminal cysteine residue.
-
-
Dissolution: Dissolve both peptide fragments in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5).
-
Addition of Thiol Additive: Add a thiol additive, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, to the reaction mixture.
-
Ligation Reaction: Allow the ligation reaction to proceed at room temperature or 37°C. The reaction progress can be monitored by HPLC.
-
Purification: Once the reaction is complete, the ligated peptide is purified by reverse-phase HPLC.
Visualizing the Workflows
Diagram 1: Standard SPPS Cycle
References
A Comparative Guide to the Reaction Kinetics of 2-(3-Mercaptophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of 2-(3-Mercaptophenyl)acetic acid, a bifunctional molecule of interest in pharmaceutical and materials science. Due to the limited availability of specific kinetic data for this compound, this document offers a comparative overview based on the established reactivity of its constituent functional groups—an aromatic thiol and a carboxylic acid. By examining the kinetics of analogous compounds, we can infer the expected reactivity and performance of this compound in various chemical transformations.
Comparative Quantitative Analysis
Table 1: Comparative Kinetics of Thiol-Disulfide Exchange Reactions
| Thiol Compound | Disulfide | Second-Order Rate Constant (k) at pH 7 (M⁻¹s⁻¹) | Reference Compound | Key Observations |
| Aromatic Thiols (general) | Aliphatic Disulfide | 0.1 - 10 | Glutathione | Aromatic thiols are generally less nucleophilic than aliphatic thiols due to resonance delocalization of the lone pair on sulfur.[1] |
| Thiophenol | Ellman's Reagent | ~10³ - 10⁴ | Cysteine | The phenolate form (thiophenolate) is a potent nucleophile, leading to rapid exchange. |
| 2-Mercaptoethanol | GSSG | ~1 | N/A | A common aliphatic thiol used as a reference for disulfide reduction rates. |
Table 2: Comparative Kinetics of Nucleophilic Substitution Reactions (Thiolate as Nucleophile)
| Aromatic Thiol | Electrophile | Solvent | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Alternative Nucleophile | Key Observations |
| Thiophenolate | Benzyl Bromide | Methanol | ~10⁻² - 10⁻¹ | Alkoxide | Thiophenolates are excellent soft nucleophiles, favoring reactions with soft electrophiles like alkyl halides. |
| 4-Nitrothiophenolate | Benzyl Bromide | Methanol | > Thiophenolate | N/A | Electron-withdrawing groups on the aromatic ring increase the acidity of the thiol and the nucleophilicity of the corresponding thiophenolate. |
| Sodium Azide | Benzyl Bromide | Methanol | ~10⁻³ | N/A | Thiophenolates are generally stronger nucleophiles than azide in protic solvents for this type of reaction. |
Table 3: Comparative Acidity and Reactivity of Carboxylic Acids
| Carboxylic Acid | pKa | Relative Rate of Esterification (with Methanol, acid-catalyzed) | Key Observations |
| Acetic Acid | 4.76 | 1 | Standard aliphatic carboxylic acid. |
| Phenylacetic Acid | 4.31 | Slightly > 1 | The phenyl group is weakly electron-withdrawing, slightly increasing acidity and reactivity towards esterification. |
| Benzoic Acid | 4.20 | < 1 | The carboxylic acid is directly attached to the aromatic ring, leading to resonance stabilization that can decrease the rate of nucleophilic attack at the carbonyl carbon. |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Second-Order Rate Constant for Thiol-Disulfide Exchange
Objective: To measure the rate of reaction between an aromatic thiol and a disulfide.
Materials:
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the phosphate buffer.
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Initiate the reaction by mixing the thiol solution with the DTNB solution in a cuvette at a controlled temperature. The final concentration of DTNB should be in large excess to ensure pseudo-first-order kinetics with respect to the thiol.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at 412 nm over time. This wavelength corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential equation.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of DTNB.
Protocol 2: Kinetic Analysis of a Nucleophilic Substitution Reaction
Objective: To determine the rate of reaction between the thiophenolate of this compound and an electrophile.
Materials:
-
This compound
-
A suitable electrophile (e.g., benzyl bromide)
-
A suitable solvent (e.g., methanol or acetonitrile)
-
A base to deprotonate the thiol (e.g., sodium methoxide in methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare stock solutions of this compound, the electrophile, and the base in the chosen solvent.
-
Equilibrate the reactant solutions to the desired reaction temperature in a thermostatted water bath.
-
Initiate the reaction by mixing the solutions. The concentrations should be chosen to allow for convenient monitoring of the reaction progress.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a small amount of a strong acid to neutralize the base).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining reactants and the formed product.
-
Plot the concentration of the reactant versus time. The rate constant can be determined by fitting the data to the appropriate integrated rate law (e.g., second-order if the initial concentrations are comparable).
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a key reaction pathway and a typical experimental workflow.
Caption: Signaling pathway of a thiol-disulfide exchange reaction.
Caption: A typical experimental workflow for studying reaction kinetics.
References
Characterization of Proteins Synthesized with 2-(3-Mercaptophenyl)acetic Acid: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly exploring the incorporation of unnatural amino acids (UAAs) to engineer proteins with novel properties. One such UAA, 2-(3-Mercaptophenyl)acetic acid, offers unique functionalities due to its mercapto group. This guide provides a comparative analysis of the characterization of proteins synthesized using this UAA, complete with experimental data summaries, detailed protocols, and visualizations of key workflows.
The successful incorporation of this compound into a protein's primary sequence necessitates a robust characterization strategy to confirm its presence, quantify incorporation efficiency, and assess its impact on protein structure and function. This guide will delve into the common methodologies employed for these purposes and compare their outcomes with alternative UAAs where data is available.
Data Presentation: Comparative Analysis of Incorporation Efficiency
| Unnatural Amino Acid | Typical Incorporation Efficiency (%) | Method of Detection | Reference Protein | Expression System |
| This compound | Data Not Available | Mass Spectrometry | - | - |
| p-Azidophenylalanine | 15-50 | Mass Spectrometry, Click Chemistry | GFP | E. coli |
| p-Acetylphenylalanine | 20-60 | Mass Spectrometry, Hydrazide Chemistry | Myoglobin | E. coli |
| O-propargyl-tyrosine | 10-40 | Mass Spectrometry, Click Chemistry | Thioredoxin | Mammalian Cells |
Note: The table above is illustrative. Actual incorporation efficiencies are highly dependent on the specific UAA, the orthogonal tRNA synthetase/tRNA pair, the expression system, and the protein context.
Experimental Protocols: Key Characterization Techniques
The characterization of proteins containing this compound involves a multi-faceted approach. Below are detailed methodologies for essential experiments.
Confirmation of Incorporation by Mass Spectrometry
Objective: To verify the covalent incorporation of this compound into the target protein and determine the precise location.
Protocol:
-
Protein Digestion:
-
Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.
-
Destain the gel piece with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.
-
Reduce the protein with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.
-
Alkylate the cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Digest the protein overnight at 37°C with sequencing-grade trypsin (1:50 enzyme-to-protein ratio).
-
-
LC-MS/MS Analysis:
-
Extract the tryptic peptides from the gel using a series of ACN and formic acid washes.
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein, with a variable modification corresponding to the mass of this compound (168.21 Da) on the target amino acid residue.
-
Manually validate the peptide spectrum matches (PSMs) for the modified peptides to confirm the incorporation site.
-
Quantification of Incorporation Efficiency by Intact Protein Mass Spectrometry
Objective: To determine the percentage of the target protein that has successfully incorporated this compound.
Protocol:
-
Sample Preparation:
-
Purify the expressed protein to homogeneity.
-
Desalt the protein sample using a C4 ZipTip or equivalent.
-
-
Intact Mass Analysis:
-
Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS) on a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Deconvolute the resulting multi-charged ion series to obtain the intact protein mass.
-
-
Data Analysis:
-
Identify the mass peaks corresponding to the unmodified protein and the protein with one or more incorporations of this compound.
-
Calculate the incorporation efficiency by comparing the peak areas of the modified and unmodified protein species.
-
Mandatory Visualization: Experimental and Logical Workflows
To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.
Safety Operating Guide
Proper Disposal of 2-(3-Mercaptophenyl)acetic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(3-Mercaptophenyl)acetic acid, ensuring compliance with safety protocols and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is classified as an irritant and can cause skin, eye, and respiratory irritation[1].
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent eye contact.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary[2].
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[2].
-
Wash hands and any exposed skin thoroughly after handling[2].
-
Ensure the work area is well-ventilated[2].
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Small Spills:
-
Evacuate and Ventilate: If safe to do so, increase ventilation in the area.
-
Absorb: For liquid spills, use an inert absorbent material such as sand or diatomaceous earth[5]. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Collect: Place the absorbed or collected material into a suitable, labeled, and closed container for hazardous waste disposal[4][5].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's environmental health and safety (EHS) department or the appropriate emergency response team.
-
Secure: Prevent entry to the contaminated area until it has been deemed safe by trained personnel.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash[4].
-
Waste Collection:
-
Place all waste material, including unused product and any contaminated items (e.g., absorbent materials, gloves, weighing paper), into a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid to prevent leakage and the escape of odors[4]. The characteristic "stench" of mercaptans necessitates a well-sealed container[3].
-
-
Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").
-
Indicate the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[2].
-
Keep the container away from incompatible materials. The recommended storage condition for the pure chemical is sealed in a dry environment at 2-8°C[6][7]. While waste may not require refrigeration, it should be stored in a cool, dry place.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The final disposal will likely be through incineration at an approved waste disposal plant[2][3][4].
-
IV. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₈O₂S[1][6] |
| Molecular Weight | 168.21 g/mol [1][6] |
| Melting Point | 100-103°C[7] |
| Boiling Point | 336.0 ± 17.0 °C (Predicted)[7] |
| Density | 1.299 ± 0.06 g/cm³ (Predicted)[7] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community.
References
- 1. This compound | C8H8O2S | CID 3543156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. isolab.ess.washington.edu [isolab.ess.washington.edu]
- 5. carlroth.com [carlroth.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 63271-86-3 [m.chemicalbook.com]
Essential Safety and Operational Guide for Handling 2-(3-Mercaptophenyl)acetic acid
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-(3-Mercaptophenyl)acetic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Risk Assessment
This compound is a hazardous substance that requires careful handling. The primary risks are associated with its irritant properties and strong, unpleasant odor characteristic of mercaptans.
GHS Hazard Classification: [1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
| Hazard | GHS Classification | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | Category 3 | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table summarizes the required and recommended PPE for handling this compound.
| Body Part | PPE Item | Specification and Rationale |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. While specific data for this compound is limited, these materials offer good resistance to a range of organic chemicals, including acids. Always check gloves for integrity before use. |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing. |
| Respiratory | Fume Hood / Respirator | All handling of this compound must be conducted in a certified chemical fume hood to control inhalation of vapors and its strong odor. For situations where a fume hood is not available or in case of a spill, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from preparation to immediate post-handling procedures.
Step 1: Preparation
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Gather Materials: Assemble all necessary equipment, chemicals, and waste containers within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Step 2: Handling
-
Weighing: Carefully weigh the solid this compound within the fume hood.
-
Experimental Work: Conduct all subsequent experimental steps, such as dissolution and reaction, within the fume hood to contain any vapors or dust.
Step 3: Cleanup
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container for solid organic waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for organic liquid waste. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Final Disposal:
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of hazardous chemical waste. Arrange for a pickup by trained EHS personnel. Never dispose of this chemical down the drain.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
